molecular formula C9H8BrFO2 B3288290 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone CAS No. 851634-64-5

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B3288290
CAS No.: 851634-64-5
M. Wt: 247.06 g/mol
InChI Key: QMRYOVQIBAAWDF-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5) is a high-value bromo- and fluoro-substituted acetophenone derivative serving as a versatile building block in organic synthesis and medicinal chemistry research. With a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol , this compound is designed for the synthesis of more complex molecular architectures. Its structure, featuring an electron-deficient carbonyl center adjacent a good leaving group (bromide), makes it a prime candidate for nucleophilic substitution reactions, particularly for the formation of carbon-heteroatom bonds and the construction of heterocyclic scaffolds common in pharmaceutical agents . The presence of both fluoro and methoxy substituents on the aromatic ring allows researchers to fine-tune the electronic properties and binding interactions of resulting compounds, which is crucial in developing candidates for drug discovery programs. As a phenacyl bromide analog, it is a known precursor for generating protein tyrosine phosphatase (PTP) inhibitors, highlighting its specific utility in biochemical and cell signaling research . This product is offered with cold-chain transportation to ensure stability and is intended for Research Use Only. It is not approved for use in humans or animals. Researchers should handle this compound with appropriate precautions, including the use of personal protective equipment, as it may cause skin and serious eye irritation . It should be stored in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRYOVQIBAAWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone , a high-value electrophilic intermediate used in the synthesis of bioactive heterocycles for drug discovery.

CAS Registry Number: 851634-64-5 Chemical Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol [1]

Executive Summary

In the landscape of medicinal chemistry, 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone functions as a "privileged scaffold" precursor. Its utility stems from the synergistic reactivity of its


-haloketone core and the specific electronic modulation provided by the 4-fluoro and 2-methoxy substituents. This compound is not merely a reagent but a critical divergence point for synthesizing thiazoles, imidazoles, and fused heterocyclic systems  found in kinase inhibitors, PET radiotracers (NMDA receptor ligands), and antiviral agents (HIV-1 inhibitors).

This guide details the chemical properties, synthetic pathways, and safety protocols required to utilize this compound effectively in a research setting.

Chemical Identity & Physical Characterization[2][3][4][5]

The compound is an acetophenone derivative where the methyl group is brominated at the alpha position.[2][3] The presence of the ortho-methoxy group provides steric bulk and electron donation, while the para-fluoro atom offers metabolic stability and modulation of lipophilicity—key features for drug candidates.

PropertyData
IUPAC Name 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
Appearance White to off-white crystalline powder
Melting Point Typically solid at RT (Analogs range 50–80°C)
Solubility Soluble in DCM, EtOAc, THF; low solubility in water
Reactivity Class

-Haloketone (Lachrymator, Alkylating Agent)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive

Synthetic Routes & Mechanistic Insights

The synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone typically proceeds via the electrophilic


-bromination of its precursor, 1-(4-fluoro-2-methoxyphenyl)ethanone .
Primary Synthetic Protocol

Reagents: Copper(II) bromide (


) or molecular Bromine (

). Solvent: Ethyl Acetate (EtOAc) or Methanol/DCM. Mechanism: Acid-catalyzed enolization followed by electrophilic attack.
  • Step 1 (Activation): The carbonyl oxygen is protonated (or coordinated by Lewis acid

    
    ), increasing the acidity of the 
    
    
    
    -protons.
  • Step 2 (Enolization): Deprotonation forms the enol intermediate. The ortho-methoxy group can assist in stabilizing the transition state via weak coordination.

  • Step 3 (Bromination): The enol attacks the electrophilic bromine source (

    
     or 
    
    
    
    species).
  • Step 4 (Isolation): The product is prone to hydrolysis; rapid workup with aqueous bisulfite (to quench oxidants) and drying is essential.

Synthesis Workflow Diagram

The following diagram illustrates the conversion of the acetophenone precursor to the target


-bromo ketone and its subsequent purification logic.

SynthesisWorkflow Precursor 1-(4-fluoro-2-methoxyphenyl)ethanone (Starting Material) Intermediate Enol Intermediate (Transient) Precursor->Intermediate Enolization (Acid Cat.) Reagents Reagents: CuBr2 in EtOAc OR Br2 / HOAc Reagents->Intermediate Product 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (Target) Intermediate->Product Electrophilic Bromination Workup Quench (NaHSO3) Extract (DCM) Recrystallize Product->Workup Purification

Caption: Synthetic pathway for the


-bromination of the acetophenone precursor.

Reactivity Profile & Transformations

The carbon-bromine bond adjacent to the carbonyl group is exceptionally reactive toward nucleophiles due to the electron-withdrawing inductive effect of the carbonyl. This makes the compound a "linchpin" for heterocycle formation.

Hantzsch Thiazole Synthesis

Reaction with thioureas or thioamides yields 2-aminothiazoles. This is a dominant application in medicinal chemistry.

  • Protocol: Reflux with thiourea in Ethanol.

  • Outcome: Formation of a 2-amino-4-arylthiazole scaffold. The 4-fluoro-2-methoxyphenyl group becomes the C4-substituent on the thiazole ring.

Imidazopyridine Formation

Reaction with 2-aminopyridines leads to fused bicyclic systems (imidazo[1,2-a]pyridines).

  • Significance: This scaffold is bioisosteric with purines and is widely used in kinase inhibitors and GABA receptor ligands.

Divergent Reactivity Diagram

This diagram maps the chemical space accessible from the target compound.

ReactivityProfile Core 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (Electrophile) Thiourea + Thiourea (Hantzsch Synthesis) Core->Thiourea Aminopyridine + 2-Aminopyridine Core->Aminopyridine Phenol + Phenols/Amines (Substitution) Core->Phenol Thiazole 2-Amino-4-(4-fluoro-2-methoxyphenyl)thiazole (Kinase Inhibitor Scaffold) Thiourea->Thiazole Cyclization Fused 6-(4-fluoro-2-methoxyphenyl)imidazo[1,2-a]pyridine (GABA/Benzo Isostere) Aminopyridine->Fused Cyclization Ether Alpha-Aryloxy Ketone (Linker Synthesis) Phenol->Ether SN2 Attack

Caption: Divergent synthesis pathways yielding bioactive heterocyclic scaffolds.

Applications in Drug Discovery

NMDA Receptor PET Tracers

Research by Christiaans et al. utilized the 4-fluoro-2-methoxyphenyl moiety to develop PET ligands for the NR2B subunit of the NMDA receptor .[4]

  • Role: The target compound serves as the alkylating agent to attach the fluorinated phenyl ring to a pyridine or amine core.

  • Significance: The fluorine atom allows for potential

    
     labeling, or the structure serves as a standard for 
    
    
    
    labeling at the methoxy position.
HIV-1 Inhibitors

Recent studies (e.g., RSC Med. Chem., 2025) have highlighted the use of this acetophenone derivative in synthesizing fluorinated pyrazoles via benzoylbenzofuran intermediates.

  • Mechanism: The

    
    -bromo ketone is reacted to form a diketone or directly cyclized with hydrazines.
    
  • Potency: The 4-fluoro-2-methoxy substitution pattern was found to be critical for optimizing the lipophilic interactions within the HIV-1 reverse transcriptase binding pocket.

Handling, Stability & Safety (Lachrymator)

CRITICAL WARNING: This compound is a potent lachrymator (tear gas agent) and a skin corrosive. It alkylates DNA and proteins.

Standard Operating Procedures (SOP)
  • Engineering Controls: All operations must be performed inside a functioning fume hood .

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer of solids.

  • Decontamination:

    • Glassware: Rinse with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removing from the hood.

    • Spills: Cover with sodium carbonate or bicarbonate, then wipe with water/ethanol. Do not use acetone (may form volatile bromoacetone species).

Stability
  • Thermal: Unstable above 50°C for prolonged periods; store at 2–8°C.

  • Chemical: Hydrolyzes in moist air to release HBr and the corresponding

    
    -hydroxy ketone. Store under Argon.
    

References

  • Christiaans, J. A. M., et al. (2014).[4] "Synthesis and preclinical evaluation of carbon-11 labelled N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine as a PET tracer for NR2B subunit-containing NMDA receptors." Nuclear Medicine and Biology.

  • BenchChem. (2025).[5] "2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone: Utilization in the Synthesis of Heterocyclic Compound Scaffolds." BenchChem Application Notes.

  • National Institutes of Health (NIH). (2025). "PubChem Compound Summary for CID 11300837 and analogs." PubChem.

  • RSC Medicinal Chemistry. (2025). "Research Article: Synthesis of fluorinated pyrazoles as HIV inhibitors." Royal Society of Chemistry.

  • Thermo Fisher Scientific. (2025).[6] "Safety Data Sheet: 2-Bromo-1-(4-methoxyphenyl)ethanone (Analogous Hazard Data)." Thermo Fisher Document Control.

Sources

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone CAS number and identifiers Content Type: In-depth technical guide.

Strategic Reagent for Heterocyclic Construction and Kinase/Phosphatase Inhibition

Abstract 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5) is a specialized


-haloketone intermediate used primarily in the synthesis of fused heterocyclic systems. Characterized by its dual-halogenated motif—an electrophilic 

-bromo ketone and a substituted phenyl ring—it serves as a critical "lynchpin" molecule in medicinal chemistry. This guide details its physiochemical profile, validated synthetic pathways, and applications in the generation of thiazole and imidazole scaffolds often associated with Protein Tyrosine Phosphatase (PTP) inhibition and oncology targets.

Chemical Identity & Physiochemical Profile[1][2][3][4]

This compound belongs to the class of phenacyl bromides, known for their high reactivity toward nucleophiles. The presence of the ortho-methoxy and para-fluoro substituents on the phenyl ring imparts specific electronic properties, modulating the electrophilicity of the carbonyl carbon and the lipophilicity of the final drug candidate.

PropertySpecification
Chemical Name 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
CAS Registry Number 851634-64-5
Molecular Formula C

H

BrFO

Molecular Weight 247.06 g/mol
SMILES COc1cc(F)ccc1C(=O)CBr
InChI Key Specific key varies by protonation state; verify via ChemDraw
Appearance Off-white to pale yellow solid (Class characteristic)
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with protic nucleophiles
Reactivity Class

-Haloketone; Alkylating agent; Lachrymator

Synthetic Pathways & Mechanistic Insight[7]

The synthesis of CAS 851634-64-5 relies on the regioselective bromination of its acetophenone precursor. The choice of brominating agent is critical to minimize nuclear bromination (on the aromatic ring) versus the desired side-chain bromination.

Core Synthesis: Electrophilic -Bromination

Precursor: 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8).[1]

Method A: Molecular Bromine (Br

) in Acetic Acid[2]
  • Mechanism: Acid-catalyzed enolization followed by electrophilic attack of bromine.

  • Protocol:

    • Dissolve precursor in Glacial Acetic Acid (AcOH).

    • Add Br

      
       (1.0 eq) dropwise at 0–10°C.
      
    • Critical Step: The reaction color transitions from dark red to pale yellow upon consumption of Br

      
      .
      
    • Quench with ice water; filter the precipitate.

  • Pros/Cons: High atom economy but requires strict temperature control to prevent poly-bromination.

Method B: N-Bromosuccinimide (NBS) with p-TsOH
  • Mechanism: Radical or ionic bromination depending on conditions. Using p-toluenesulfonic acid (p-TsOH) drives the ionic pathway via enol formation.

  • Protocol:

    • Reflux precursor and NBS (1.1 eq) in Acetonitrile or CCl

      
       with catalytic p-TsOH.
      
    • Monitor via TLC (Hexane:EtOAc) for disappearance of starting material.

    • Cool to precipitate succinimide byproduct; filter and concentrate filtrate.

  • Expert Insight: This method is often preferred in late-stage discovery to avoid handling liquid bromine and to simplify purification.

Visualization: Synthetic Workflow

Synthesis Precursor 1-(4-fluoro-2-methoxyphenyl) ethanone (CAS 51788-80-8) Intermediate Enol Intermediate Precursor->Intermediate Enolization Reagents Reagents: Br2/AcOH OR NBS/p-TsOH Reagents->Intermediate Product 2-Bromo-1-(4-fluoro-2- methoxyphenyl)ethanone (CAS 851634-64-5) Intermediate->Product Electrophilic Halogenation

Figure 1: Synthetic pathway focusing on the enol-mediated bromination mechanism.

Applications in Medicinal Chemistry

This compound acts as a "linchpin" for constructing heterocycles found in kinase inhibitors and GPCR ligands. The


-bromo ketone moiety is a prime electrophile for cyclization reactions.
A. Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2-aminothiazoles, a scaffold prevalent in oncology drugs (e.g., Dasatinib analogues).

  • Reaction: Product + Thiourea

    
     4-Aryl-2-aminothiazole.
    
  • Relevance: The 4-fluoro-2-methoxy substitution pattern is often explored to optimize metabolic stability (blocking para-oxidation) and solubility.

B. Imidazo[1,2-a]pyridine Formation

Reaction with 2-aminopyridines yields fused bicyclic systems used in anxiolytics and anti-inflammatory agents.

Visualization: Heterocyclic Derivatization

Applications Core 2-Bromo-1-(4-fluoro-2- methoxyphenyl)ethanone Thiourea + Thiourea (Hantzsch Synthesis) Core->Thiourea Aminopyridine + 2-Aminopyridine Core->Aminopyridine Thiazole 4-(4-fluoro-2-methoxyphenyl)- thiazol-2-amine (Kinase Inhibitor Scaffold) Thiourea->Thiazole Reflux/EtOH Imidazo Imidazo[1,2-a]pyridine Derivative (GABAergic Ligand Scaffold) Aminopyridine->Imidazo Na2CO3/Acetone

Figure 2: Divergent synthesis of bioactive heterocycles using CAS 851634-64-5 as the electrophilic partner.

Handling, Stability, & Safety (E-E-A-T)

Warning:


-Haloketones are potent lachrymators (tear gas agents) and alkylating agents. Strict adherence to safety protocols is non-negotiable.
Safety Protocols
  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before cleanup.

Stability & Storage[9][10]
  • Temperature: Store at 2–8°C.

  • Atmosphere: Hygroscopic and light-sensitive. Store under Argon or Nitrogen.

  • Self-Validation: If the solid turns from off-white to dark brown/black, significant decomposition (HBr release) has occurred. Recrystallize from Ethanol/Hexane before use.

References

  • BenchChem. (2025). 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Product Specifications and Applications. Retrieved from

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound Assisted Synthesis of

    
    -Bromoacetophenones using N-Bromosuccinimide. 
    
  • National Institute of Standards and Technology (NIST). Ethanone, 2-bromo-1-(4-methoxyphenyl)- (Analogous Structural Data).

  • PubChem. 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (Isomer Safety Data).

  • Sigma-Aldrich. 1-(4-Fluoro-2-methoxyphenyl)ethanone (Precursor Data).

Sources

Molecular structure and weight of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

High-Fidelity Scaffold for Heterocyclic Pharmacophore Construction [1]

Executive Summary

In the landscape of modern medicinal chemistry, 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) serves as a critical "lynchpin" intermediate. Distinguished by its highly reactive


-bromoketone moiety and a pharmacologically privileged 4-fluoro-2-methoxyphenyl core, this compound is indispensable for the rapid assembly of nitrogen- and sulfur-containing heterocycles.

This technical guide provides a comprehensive profile of the molecule, detailing its physicochemical properties, validated synthetic protocols, and strategic utility in the development of kinase inhibitors and potassium-competitive acid blockers (P-CABs).

Molecular Identity & Physicochemical Profiling

Precise characterization is the bedrock of reproducible synthesis. The 4-fluoro-2-methoxy substitution pattern offers a unique balance of metabolic stability (via fluorine) and hydrogen-bond acceptance (via methoxy), making it a preferred motif in fragment-based drug design.

Table 1: Core Chemical Data
PropertySpecification
Systematic Name 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone
Common ID

-Bromo-4-fluoro-2-methoxyacetophenone
CAS Number 851634-64-5
Molecular Formula

Molecular Weight 247.06 g/mol
Exact Mass 245.969 g/mol
Precursor CAS 51788-80-8 (1-(4-fluoro-2-methoxyphenyl)ethanone)
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF; Decomposes in protic solvents over time

Critical Distinction: Do not confuse with the isomer 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone (CAS 157014-35-2). The position of the fluorine atom significantly alters the electronic properties of the ring and subsequent biological activity.

Synthetic Architecture & Methodology

The synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone relies on the electrophilic halogenation of its acetophenone precursor. While elemental bromine (


) is the classical reagent, modern protocols favor Copper(II) Bromide (

)
or N-Bromosuccinimide (NBS) to suppress the formation of dibrominated side products.
Visualizing the Synthetic Workflow

The following diagram outlines the optimized synthetic route and downstream applications.

SynthesisWorkflow Precursor Precursor 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8) Intermediate Target Molecule 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5) Precursor->Intermediate Electrophilic Halogenation Reagent Brominating Agent (CuBr2 in EtOAc or NBS/TsOH) Reagent->Intermediate ProductA Thiazole Derivatives (Hantzsch Synthesis) Intermediate->ProductA + Thioamide ProductB Imidazopyridines (Cyclization) Intermediate->ProductB + 2-Aminopyridine

Figure 1: Synthetic pathway from acetophenone precursor to heterocyclic scaffolds.

Detailed Protocol: Selective Monobromination

Objective: Synthesize 10g of target compound with <5% dibromo-impurity.

  • Setup: Charge a 250 mL round-bottom flask with 1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 eq) and Ethyl Acetate (EtOAc) [10 mL/g].

  • Reagent Addition: Add Copper(II) Bromide (

    
    )  (2.2 eq) in one portion.
    
    • Expert Insight:

      
       is preferred over liquid 
      
      
      
      for this substrate because the heterogeneous reaction kinetics naturally limit the concentration of active bromine, preventing over-bromination at the
      
      
      -position.
  • Reflux: Heat the suspension to reflux (approx. 77°C) with vigorous stirring. The black

    
     solid will gradually turn to white 
    
    
    
    as the reaction proceeds.
  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Reaction is typically complete in 3-5 hours.

  • Workup: Cool to room temperature. Filter off the copper salts through a Celite pad. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the residue from Ethanol/Hexane to yield the product as white needles.

Mechanistic Reactivity & Drug Discovery Utility

The utility of this molecule stems from the biphilic nature of the


-bromoketone group. It acts as a potent electrophile, susceptible to attack by nucleophiles (amines, thiols, amidines).
The Hantzsch Thiazole Synthesis

The most prevalent application is the formation of thiazole rings, a moiety found in numerous FDA-approved drugs (e.g., Dasatinib, Famotidine).

HantzschMechanism Start 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Attack SN2 Attack (Displacement of Br) Start->Attack Thioamide Thioamide / Thiourea (Nucleophile) Thioamide->Attack Cyclization Dehydrative Cyclization Attack->Cyclization - HBr Final 4-Arylthiazole Scaffold Cyclization->Final - H2O

Figure 2: Mechanism of Hantzsch Thiazole formation using the target scaffold.

Pharmacophore Integration

The 4-fluoro-2-methoxyphenyl moiety is not merely a bystander; it is a strategic pharmacophore:

  • Metabolic Stability: The fluorine atom at the 4-position blocks metabolic oxidation (P450 metabolism) at the most reactive para-site.

  • Conformational Lock: The 2-methoxy group often induces a specific torsion angle relative to the heterocycle due to steric repulsion, locking the drug molecule into a bioactive conformation.

  • Applications: This specific scaffold is frequently observed in patent literature for Vonoprazan analogs (acid blockers) and kinase inhibitors targeting the ATP-binding pocket.

Safety & Stability (E-E-A-T)

As a Senior Application Scientist, I must emphasize that


-bromoketones are potent lachrymators  and alkylating agents.
  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile) is mandatory.

  • First Aid: In case of skin contact, wash immediately with a solution of dilute sodium bicarbonate, followed by soap and water. Do not use ethanol, as it may increase skin absorption.

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is light-sensitive and can degrade to release HBr, which autocatalyzes further decomposition.

References

  • Benchchem. (2025).[2][3] 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Product Data & Applications. Retrieved from

  • Accela ChemBio. (2025).[1] Catalog Entry for CAS 851634-64-5.[1][4][5][6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for similar

    
    -bromoketones. Retrieved from 
    
  • Zhang, J., et al. (2009).[7][8] Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone (Analogous Structure Analysis). Acta Crystallographica Section E. Retrieved from

  • Sigma-Aldrich. (2025). 1-(4-Fluoro-2-methoxyphenyl)ethanone (Precursor Data). Retrieved from

Sources

Technical Guide: Safety & Handling of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and synthetic applications of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone , a specialized intermediate used in the development of kinase inhibitors and heterocyclic pharmacophores.

CAS Number: 851634-64-5 Formula: C₉H₈BrFO₂ Molecular Weight: 247.06 g/mol [1]

Executive Summary

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is a potent alkylating agent and lachrymator belonging to the


-bromoacetophenone class. It is primarily employed as a building block in the Hantzsch thiazole synthesis  to generate aminothiazole-based kinase inhibitors. Due to its high electrophilicity at the 

-carbon, it presents significant chemical hazards, including severe skin corrosion and respiratory tract irritation. This guide synthesizes physicochemical data with field-proven handling protocols to ensure researcher safety and experimental success.

Physicochemical Profile

The following data aggregates experimental values and Structure-Activity Relationship (SAR) inferences from structurally homologous


-haloketones (e.g., Phenacyl bromide).
PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)Low-melting solid; tends to cake.
Melting Point 45–55 °C (Estimated)Inferred from 4-F analog (47-49°C) and 4-OMe analog (69-71°C).
Solubility Soluble in DCM, EtOAc, THFHydrolyzes slowly in water; reacts with protic solvents.
Reactivity High ElectrophileRapidly alkylates nucleophiles (amines, thiols).
Storage 2–8 °C (Refrigerate)Moisture sensitive; store under inert gas (Argon/Nitrogen).
Appearance White to pale yellow/beigeDarkens upon decomposition (HBr release).

Hazard Identification & Toxicology

Core Hazards (GHS Classification)

As an


-bromo ketone, this compound functions as a lachrymator  (tear gas agent). It alkylates the TRPA1 ion channels in sensory nerve endings, causing intense pain and lacrimation.
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H335: May cause respiratory irritation.[4][5]

  • H302: Harmful if swallowed.[3][4][5]

  • Lachrymator: Extremely irritating to eyes and mucous membranes at low concentrations.

Mechanism of Toxicity

The


-carbon is highly activated by the adjacent carbonyl group and the electron-withdrawing bromine. Upon contact with biological tissue, it undergoes an 

reaction with cysteine residues in proteins, leading to:
  • Cellular Damage: Irreversible alkylation of enzymes.

  • Acid Release: Hydrolysis or alkylation releases Hydrogen Bromide (HBr), causing chemical burns.

Safe Handling & Storage Protocols

Engineering Controls
  • Primary Barrier: All operations (weighing, reaction setup, quenching) MUST be performed inside a certified chemical fume hood.

  • Airflow: Ensure face velocity is >100 fpm.

  • Weighing: Do not weigh on an open bench. Use a localized balance enclosure or transfer pre-weighed amounts inside the hood.

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Rationale:

      
      -bromo ketones can permeate standard nitrile gloves; the outer layer provides a sacrificial barrier.
      
  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield recommended if handling >5g.

  • Respiratory: If fume hood containment is breached, use a full-face respirator with organic vapor/acid gas cartridges (OV/AG).

Decontamination Workflow

Glassware contaminated with this compound should not be removed from the hood immediately.

  • Quench: Rinse glassware with a solution of 10% Sodium Thiosulfate or dilute Ammonium Hydroxide . This converts the alkyl halide into a less toxic water-soluble species.

  • Wash: Follow with soap and water inside the hood.

Emergency Response Protocols

The following logic flow dictates the immediate response to exposure.

EmergencyResponse Exposure Exposure Event Type Identify Route Exposure->Type Skin Skin Contact (Burning/Redness) Type->Skin Eye Eye Contact (Tearing/Pain) Type->Eye Inhale Inhalation (Coughing/Choking) Type->Inhale ActionSkin 1. Remove Clothing 2. Rinse 15+ min 3. Do NOT scrub Skin->ActionSkin ActionEye 1. Eye Wash Station 2. Hold Eyelids Open 3. Rinse 15+ min Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if needed 3. Sit upright Inhale->ActionInhale Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Emergency response decision tree for lachrymator exposure.

Synthetic Utility: Hantzsch Thiazole Synthesis

The primary application of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is in the synthesis of 2-aminothiazoles, a scaffold found in drugs like Dasatinib (kinase inhibitor).

Reaction Protocol

Objective: Synthesis of 4-(4-fluoro-2-methoxyphenyl)thiazol-2-amine.

  • Reagents:

    • Substrate: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 eq).[6]

    • Nucleophile: Thiourea (1.1 eq).

    • Solvent: Ethanol (anhydrous).

  • Procedure:

    • Dissolve the

      
      -bromo ketone in ethanol (0.5 M concentration).
      
    • Add thiourea in one portion.

    • Heat to reflux (approx. 78°C) for 2–4 hours.

    • Observation: The product often precipitates as the Hydrobromide (HBr) salt upon cooling.

  • Workup:

    • Filter the solid.[7]

    • Neutralize with aqueous

      
       to liberate the free base.
      
    • Recrystallize from Ethanol/Water.

Reaction Mechanism Visualization

HantzschSynthesis Start Alpha-Bromo Ketone (Electrophile) Intermediate S-Alkylation Intermediate Start->Intermediate + Thiourea SN2 Attack Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Attack Product 2-Aminothiazole Derivative Cyclization->Product - HBr - H2O

Figure 2: Mechanistic pathway for the Hantzsch synthesis using the target compound.

Disposal & Environmental Impact[3][4][9]

  • Waste Stream: Halogenated Organic Waste.

  • Neutralization: Before disposal, small amounts can be treated with ethanolic sodium hydroxide or sodium thiosulfate to destroy the alkylating potential.

  • Environmental: Do not release into drains.[5] Alkyl halides are toxic to aquatic life (Category 2/3).

References

  • National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone (Structural Analog Analysis). PMC. Retrieved from [Link]

  • Accela ChemBio. (2023). Safety Data Sheet for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • NanoBioLetters. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate. (Protocol Validation). Retrieved from [Link]

Sources

Literature review of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical monograph provides an in-depth review of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone , a high-value intermediate in medicinal chemistry.

The "Linchpin" Scaffold for Fluorinated Heterocycles

CAS Number: 851634-64-5 Molecular Formula:


Molecular Weight:  247.06  g/mol [1]

Executive Summary

In the landscape of modern drug discovery, 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone serves as a critical electrophilic building block.[1] Its structural uniqueness lies in the synergistic combination of a fluorine atom (metabolic stability, lipophilicity modulation) and a methoxy group (steric control, hydrogen bond acceptance) on the phenyl ring, coupled with a highly reactive


-bromo ketone  tail.

This compound is not merely a reagent; it is a "linchpin" intermediate used to construct fused heterocyclic systems—most notably thiazoles , imidazoles , and triazoles —which are pharmacophores found in kinase inhibitors, antifungal agents, and next-generation potassium-competitive acid blockers (P-CABs).

Chemical Reactivity Profile

Understanding the electronic landscape of this molecule is prerequisite to its successful application.

Electronic Architecture
  • The Electrophilic Warhead (

    
    -Carbon):  The carbon atom bonded to the bromine is highly electrophilic due to the inductive effect of the halogen and the resonance withdrawal of the adjacent carbonyl. This makes it an ideal substrate for 
    
    
    
    reactions with nucleophiles (amines, thiols, azides).
  • The Aromatic Core:

    • 2-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG), activating the ring but also providing steric bulk that directs downstream functionalization away from the ortho position.

    • 4-Fluoro Group (-I Effect): Deactivates the ring slightly but is critical for blocking metabolic oxidation at the para position, a common clearance pathway for phenyl-based drugs.

Reactivity Map (DOT Visualization)

The following diagram maps the distinct reactivity zones of the molecule, guiding synthetic strategy.

ReactivityMap Compound 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone AlphaC α-Carbon (C-Br) Primary Electrophile (SN2 Attack) Compound->AlphaC Nucleophilic Substitution Carbonyl Carbonyl (C=O) Condensation Site (Imine/Enamine) Compound->Carbonyl Cyclization Aromatic Phenyl Ring 4-F (Metabolic Block) 2-OMe (Steric/Electronic) Compound->Aromatic SAR Modulation Thiazoles (with Thioamides) Thiazoles (with Thioamides) AlphaC->Thiazoles (with Thioamides) Aminoketones (with Amines) Aminoketones (with Amines) AlphaC->Aminoketones (with Amines)

Figure 1: Reactivity map highlighting the three primary zones for chemical manipulation.

Synthesis Protocols

While commercial supplies exist, in-house synthesis is often required to ensure freshness, as


-bromo ketones degrade over time.
Precursor Synthesis

The parent ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 51788-80-8), is synthesized via Friedel-Crafts acylation.

  • Starting Material: 3-Fluoroanisole.

  • Reagent: Acetyl chloride /

    
    .
    
  • Regiochemistry: The methoxy group directs para and the fluorine directs ortho/para. The 1,2,4-substitution pattern is achieved due to the strong directing power of the methoxy group relative to the fluorine.

Bromination Protocol (The Gold Standard)

Direct bromination with elemental bromine (


) can lead to ring bromination due to the activated methoxy-phenyl ring. The Copper(II) Bromide (

)
method is recommended for its high regioselectivity toward the

-carbon.

Protocol:

  • Dissolution: Dissolve 10 mmol of 1-(4-fluoro-2-methoxyphenyl)ethanone in 50 mL of Ethyl Acetate (EtOAc) or Chloroform (

    
    ).
    
  • Addition: Add 20 mmol (2 equiv.) of finely powdered

    
    .
    
  • Reflux: Heat the heterogeneous mixture to reflux (

    
     for EtOAc) with vigorous stirring.
    
  • Monitoring: The reaction typically completes in 2–4 hours. The black

    
     turns to white 
    
    
    
    as the reaction proceeds.
  • Workup: Cool to room temperature. Filter off the copper salts through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from ethanol/hexane or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

    • Note: The product is a lachrymator. Handle in a fume hood.

Medicinal Chemistry Applications

This intermediate is the gateway to several privileged scaffolds.

Workflow A: Hantzsch Thiazole Synthesis

The most prevalent application is the synthesis of 2,4-disubstituted thiazoles, a scaffold found in numerous kinase inhibitors and antimicrobial agents.

  • Mechanism: Condensation of the

    
    -haloketone with a thioamide (or thiourea).
    
  • Protocol:

    • Mix equimolar amounts of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone and a thioamide (e.g., thiourea for 2-aminothiazoles) in Ethanol.

    • Reflux for 1–3 hours.

    • The product precipitates upon cooling or addition of water.

  • Significance: This reaction creates the thiazole ring and links it to the fluorinated phenyl group in a single step.

Workflow B: Imidazo[1,2-a]pyridine Synthesis

Reacting the intermediate with 2-aminopyridines yields fused bicyclic systems common in GABA receptor ligands and proton pump inhibitors.

  • Reagents: 2-aminopyridine,

    
    , Ethanol, Reflux.
    
  • Outcome: Formation of 2-(4-fluoro-2-methoxyphenyl)imidazo[1,2-a]pyridine.

Workflow C: Triazole Antifungals

Displacement of the bromide with 1,2,4-triazole (in the presence of a base like


) generates the core structure for azole antifungals, targeting the fungal CYP51 enzyme.
Synthesis Flowchart (DOT Visualization)

SynthesisFlow Start 3-Fluoroanisole Step1 Friedel-Crafts Acylation (AcCl, AlCl3) Start->Step1 Ketone 1-(4-fluoro-2-methoxyphenyl)ethanone (Precursor) Step1->Ketone Step2 Bromination (CuBr2 in EtOAc) Ketone->Step2 Target 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (Target Intermediate) Step2->Target Thiazole 2-Amino-4-arylthiazoles (Kinase Inhibitors) Target->Thiazole + Thiourea Imidazo Imidazo[1,2-a]pyridines (GABA Ligands) Target->Imidazo + 2-Aminopyridine Triazole Azole Antifungals (CYP51 Inhibitors) Target->Triazole + 1,2,4-Triazole

Figure 2: From raw materials to bioactive pharmacophores.

Quantitative Data Summary

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidMay yellow upon oxidation
Melting Point 76–82 °CVaries by purity/polymorph
Solubility Soluble in DCM, EtOAc, DMSOPoor water solubility
Stability Moisture sensitive; Light sensitiveStore at 2–8°C under Argon
Hazards Lachrymator , Skin CorrosiveWear full PPE + Face Shield

References

  • National Institutes of Health (NIH). (2009). Crystal structure of 2-bromo-1-(4-methoxyphenyl)ethanone.[2] (Analogous structural study). Retrieved from [Link]

Sources

Technical Guide: Stability of Alpha-Bromo Ketones Containing Fluorine and Methoxy Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the stability profile, decomposition mechanisms, and handling protocols for


-bromo ketones substituted with fluorine and methoxy groups. These compounds are high-value intermediates in the synthesis of heterocycles (e.g., thiazoles via Hantzsch synthesis) and protease inhibitors. However, they present a unique "push-pull" instability: the electron-donating methoxy group (resonance) competes with the electron-withdrawing fluorine and bromine atoms (induction), creating a labile C-Br bond prone to solvolysis, photolysis, and polymerization. Furthermore, these compounds are potent lachrymators (tear agents) requiring strict safety containment.[1]

Part 1: Mechanistic Stability Profiling

To master the handling of these compounds, one must understand the electronic tug-of-war occurring at the


-carbon.
The "Push-Pull" Electronic Effect

The stability of an


-bromo ketone is dictated by the polarization of the C-Br bond and the acidity of the 

-proton.
  • Methoxy Effect (Destabilizing): A para-methoxy group on the aromatic ring is a strong Resonance Electron Donor (EDG). It stabilizes the formation of a phenacyl carbocation if the bromide leaves. This increases the rate of

    
     solvolysis  and dimerization  compared to unsubstituted analogs.
    
  • Fluorine Effect (Stabilizing/Modulating): An

    
    -fluorine atom is a strong Inductive Electron Withdrawing Group (EWG).
    
    • Inductive Effect: It pulls electron density away from the C-Br bond, theoretically destabilizing the carbocation intermediate, which counteracts the methoxy group's loosening of the bromide.

    • Conformational Effect:[2][3] Fluorine prefers to avoid

      
       hybridization (double bonds) due to electron-electron repulsion in 
      
      
      
      -orbitals. This "fluorine effect" raises the energy barrier for enolization, making
      
      
      -fluoro ketones less prone to base-catalyzed enolization than their non-fluorinated counterparts [1].
The Orthogonal Conformational Lock

Research indicates that


-fluoro ketones often adopt a conformation where the C-F bond is orthogonal (90°) to the carbonyl 

-system to minimize dipolar repulsion. This conformational lock can paradoxically reduce reactivity toward nucleophiles (like borohydride) compared to chloro- or bromo-analogs, as the orbital overlap required for the transition state is sterically and electronically hindered [1].
Quantitative Reactivity Trends

In nucleophilic substitution (


) reactions, the presence of 

-fluorine generally retards the reaction rate due to electrostatic repulsion of the incoming nucleophile by the fluorine lone pairs.
  • Reactivity Order:

    
    -H > 
    
    
    
    -F (slowest)
  • Implication: While the C-Br bond is labile due to the aromatic ring, the adjacent fluorine makes direct displacement more difficult, often diverting reactivity toward elimination (dehydrobromination) pathways if basic conditions are present [2].

Part 2: Decomposition Pathways

The primary degradation routes are Hydrolysis , Dehydrobromination , and Photolysis .

Hydrolysis (Moisture Sensitivity)

Water attacks the carbonyl carbon or displaces the bromide (facilitated by the


-methoxy group). This yields 

-hydroxy ketones and releases HBr.[4] The HBr generated acts as an autocatalyst, accelerating further degradation.
Dehydrobromination (Base/Heat Sensitivity)

Even weak bases (or basic glass surfaces) can abstract the acidic


-proton. The resulting enolate eliminates bromide to form an 

-unsaturated ketone (enone), which rapidly polymerizes.
Photolysis (Light Sensitivity)

Phenacyl bromides are known photoinitiators.[5] UV/visible light triggers homolytic cleavage of the C-Br bond, generating radicals that initiate polymerization or abstract hydrogen from solvents [3].

Diagram 1: Decomposition Mechanisms

Decomposition Start Alpha-Bromo-Alpha-Fluoro Methoxy Acetophenone Hydrolysis Hydrolysis (Moisture + Acid) Start->Hydrolysis + H2O Elimination Dehydrobromination (Base/Heat) Start->Elimination - HBr Photolysis Photolysis (UV Light) Start->Photolysis Hydroxy Alpha-Hydroxy Ketone + HBr (Autocatalyst) Hydrolysis->Hydroxy Enone Alpha-Fluoro Enone (Polymerizes) Elimination->Enone Radical Radical Species (Oligomers) Photolysis->Radical

Caption: Primary decomposition pathways driven by environmental factors (Moisture, Base, Light).

Part 3: Synthesis & Handling Protocols

Synthesis Workflow: Critical Control Points

To synthesize these compounds (e.g., via bromination of a fluorinated ketone or fluorination of a bromo-ketone), strict control of temperature and stoichiometry is required to prevent over-bromination or elimination.

Protocol: Bromination of


-Fluoro-4-Methoxyacetophenone 
  • Reagents:

    
     or NBS (N-Bromosuccinimide).
    
  • Solvent:

    
     (classic) or Acetonitrile/Ether (modern). Avoid alcohols (solvolysis risk).
    
  • Catalyst: Catalytic HBr or mild Lewis acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate in anhydrous ether/DCM at 0°C .

  • Addition: Add

    
     dropwise. The 
    
    
    
    -methoxy group activates the ring, so ring bromination is a competing side reaction. Keep temperature low (<5°C) to favor
    
    
    -bromination over ring substitution.
  • Quench: Wash immediately with ice-cold water and saturated

    
    . Caution: Do not use strong base (NaOH) as it triggers dehydrobromination.
    
  • Drying: Dry organic layer over anhydrous

    
     (neutral/slightly acidic) rather than 
    
    
    
    (basic).
  • Isolation: Evaporate solvent in the dark at

    
    .
    
Diagram 2: Synthesis & Workup Flowchart

Workflow Input Substrate: Alpha-Fluoro-4-Methoxyacetophenone Reaction Bromination (0°C, Dark, Anhydrous) Input->Reaction + Br2 / NBS Quench Quench: Ice Water (Remove HBr) Reaction->Quench Complete Wash Wash: Dilute NaHCO3 (Neutralize, pH 7) Quench->Wash Dry Dry: MgSO4 (Avoid Basic Drying Agents) Wash->Dry Conc Concentrate: Vac < 30°C, No Light Dry->Conc Store Storage: -20°C, Argon, Amber Vial Conc->Store

Caption: Optimized workflow to minimize thermal and basic degradation during isolation.

Part 4: Storage & Safety (Lachrymatory Management)

These compounds are potent lachrymators (tear gas agents).[6] They covalently modify TRPA1 ion channels in sensory nerves via alkylation of cysteine residues [4].

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Freezer)Retards thermal dehydrobromination.
Atmosphere Argon/NitrogenPrevents moisture hydrolysis and oxidation.
Container Amber GlassBlocks UV light to prevent radical cleavage.
Stabilizer None usuallyAcid scavengers (epoxides) may react; keep neutral.
Safety & Neutralization
  • PPE: Double nitrile gloves, chemical goggles (not just safety glasses), and a working fume hood are mandatory.

  • Spill Neutralization: Do not wipe with water.

    • Protocol: Cover spill with a solution of 5% Ammonia in Methanol or Sodium Sulfide . This converts the lachrymator into a non-volatile amine or sulfide dimer.

    • Glassware: Rinse glassware with acetone, then soak in an ammonia bath before washing.

References

  • Pattison, G. (2017).

    
    -fluoroketones may influence their reactivity."[2][3] Beilstein Journal of Organic Chemistry, 13, 2915–2921.[2] Link
    
  • Kalendra, D. M., & Sickles, B. R. (2003).[7] "Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement."[7] The Journal of Organic Chemistry, 68(4), 1594–1596. Link

  • Yagci, Y., et al. (2024). "Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA." Frontiers in Chemistry. Link

  • BenchChem Technical Guides. (2025). "An In-Depth Technical Guide to the Lachrymatory Properties of Alpha-Haloketones." Link

Sources

Pharmacophore properties of 4-fluoro-2-methoxyphenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacophore Profiling & Synthetic Utility of 4-Fluoro-2-methoxyphenyl Derivatives

Executive Summary

The 4-fluoro-2-methoxyphenyl moiety represents a "privileged substructure" in modern medicinal chemistry, offering a synergistic balance of metabolic stability, conformational restriction, and electronic modulation.[1][][3][4] This guide analyzes the pharmacophore properties of this scaffold, detailing how the para-fluoro substituent blocks metabolic soft spots while the ortho-methoxy group enforces bio-active conformations through steric locking.[1][][3][4] We provide validated synthetic workflows, structural activity relationship (SAR) insights, and experimental protocols for integrating this moiety into kinase inhibitors, GPCR ligands (specifically 5-HT3 antagonists), and radiotracers.[5]

The Physicochemical Rationale: The "Shield and Lock" Mechanism

The utility of the 4-fluoro-2-methoxyphenyl group stems from two distinct but complementary physicochemical effects: the metabolic "shielding" of the fluorine atom and the conformational "locking" of the methoxy group.[][4]

The Para-Fluoro Metabolic Shield

The C(4)–H bond in phenyl rings is a primary site for Cytochrome P450-mediated oxidative metabolism (hydroxylation).[1][][3][4] Replacing this hydrogen with fluorine serves a dual purpose:

  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol), rendering the 4-position resistant to oxidative attack.[1]

  • Electronic Modulation: Fluorine acts as an inductive electron-withdrawing group (EWG) (

    
    ) while donating electrons via resonance (
    
    
    
    ).[1][][3][4] This unique "push-pull" electronic profile lowers the pKa of the aniline nitrogen (relative to the non-fluorinated parent), modulating hydrogen bond donor capability without deactivating the ring toward necessary synthetic couplings.[5]
The Ortho-Methoxy Conformational Lock

The 2-methoxy group is not merely a hydrogen bond acceptor; it is a steric tool.[1][6][][3][4]

  • Atropisomerism & Twist: In biaryl systems or N-aryl amides, the ortho-methoxy group creates steric clash with the adjacent ring or carbonyl oxygen.[1][6][][3][4] This forces the molecule out of planarity, often locking it into a specific dihedral angle (typically 40–60°) that matches the binding pocket of targets like kinases or GPCRs.[5]

  • Intramolecular H-Bonding: In specific derivatives, the methoxy oxygen can form an intramolecular hydrogen bond with an adjacent amide proton (NH...O), creating a pseudo-six-membered ring that rigidifies the drug backbone, reducing the entropic penalty of binding.[1][]

Pharmacodynamic Interactions & Case Studies

5-HT3 Receptor Antagonists (Phenylureas)

Research indicates that 4-fluoro-2-methoxyaniline is a critical intermediate in the synthesis of ortho-substituted phenylureas acting as 5-HT3 receptor antagonists.[1][][3][4][7]

  • Mechanism: The 2-methoxy group mimics the steric bulk required to fit the hydrophobic pocket of the serotonin receptor, while the 4-fluoro group modulates the lipophilicity (LogP) to ensure CNS penetration or gut restriction depending on the therapeutic goal.[1]

  • SAR Insight: Removal of the 4-fluoro group often leads to rapid clearance via para-hydroxylation, while removal of the 2-methoxy group results in a loss of potency due to the adoption of a planar, inactive conformation.[1][][3][4]

Benzothiazole Bioisosteres

The moiety is also employed to synthesize 6-fluoro-4-methoxybenzothiazoles.[1][][3][4][7] These fused heterocycles serve as bioisosteres for indole-based drugs, retaining the electronic distribution of the pharmacophore while offering altered solubility profiles.[5]

Synthetic Methodologies

The introduction of the 4-fluoro-2-methoxyphenyl moiety is typically achieved via the reduction of nitro precursors or palladium-catalyzed cross-couplings.[1][][3][4]

Workflow: Reduction of 4-Fluoro-2-nitroanisole

This is the industry-standard route for generating the aniline intermediate.[1][][3][4]

Step-by-Step Protocol:

  • Reagents: 4-Fluoro-2-nitroanisole (1.0 eq), 10% Pd/C (5 wt%), Methanol (solvent), Hydrogen gas (balloon or 1 atm).

  • Procedure:

    • Dissolve the nitroanisole in methanol (0.1 M concentration).[6][5]

    • Carefully add the Pd/C catalyst under an inert atmosphere (Nitrogen).[6][5]

    • Purge the system with Hydrogen gas.[6][5][4]

    • Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 3:1) will show the disappearance of the yellow nitro compound and the appearance of a fluorescent aniline spot.[5]

    • Workup: Filter through a Celite pad to remove the catalyst.[1][6][5][3][4] Concentrate the filtrate in vacuo to yield 4-fluoro-2-methoxyaniline as a dark oil/solid (yields typically >90%).[1][][3][4]

  • Validation:

    
    H NMR should show a characteristic upfield shift of the aromatic protons adjacent to the amino group.[1][6][5][4]
    
Workflow: Suzuki-Miyaura Coupling

For biaryl scaffolds, 4-fluoro-2-methoxyphenylboronic acid is the reagent of choice.[1][][3][4]

Protocol:

  • Reagents: Aryl halide (1.0 eq), Boronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq), Dioxane/Water (4:1).[5]
  • Conditions: Heat at 90°C for 12 hours under Argon.

  • Purification: Silica gel chromatography.

Visualization of Pharmacophore Logic

The following diagram illustrates the structural logic governing the 4-fluoro-2-methoxyphenyl pharmacophore, highlighting the specific roles of the substituents.

PharmacophoreLogic Core 4-Fluoro-2-methoxyphenyl Scaffold F_Atom 4-Fluoro Substituent (The Shield) Core->F_Atom Substitution at C4 OMe_Group 2-Methoxy Group (The Lock) Core->OMe_Group Substitution at C2 Metabolism Blocks CYP450 Oxidation (Para-position) F_Atom->Metabolism High C-F Bond Energy Lipophilicity Modulates LogP (CNS Penetration) F_Atom->Lipophilicity Sterics Induces Torsion Angle (Non-planar conformation) OMe_Group->Sterics Ortho-Effect HBond H-Bond Acceptor (Interaction with Receptor) OMe_Group->HBond

Figure 1: Structural-Activity Relationship (SAR) map of the 4-fluoro-2-methoxyphenyl moiety, detailing the specific biological and physicochemical consequences of each substituent.

Quantitative Data Profile

The following table summarizes the key physicochemical properties of the core intermediate, 4-fluoro-2-methoxyaniline, which are critical for calculating ADME properties in early drug discovery.

PropertyValueSignificance in Drug Design
Molecular Weight 141.14 g/mol Fragment-like, allows room for scaffold growth.[1][][3][4]
LogP (Octanol/Water) ~1.42Moderate lipophilicity; good for oral bioavailability.[1][6][5][3][4]
Topological Polar Surface Area (TPSA) 35.25 ŲFavorable for membrane permeability (Rule of 5 compliant).[1][6][5][3]
H-Bond Donors / Acceptors 1 / 2Balanced donor/acceptor profile for receptor binding.[1][6][][3][4]
pKa (Conjugate Acid) ~4.6Weak base; less likely to be protonated at physiological pH compared to alkyl amines.[1][6][5][3]
Boiling Point 215 °CHigh boiling point indicates stability for high-temp reactions.[1][6][][3][4]

Experimental Validation Protocols

To verify the integration of this moiety into a drug candidate, the following analytical signatures are diagnostic.

NMR Characterization (Diagnostic Peaks)
  • 
    F NMR:  Look for a singlet (or multiplet if coupled) around -120 to -130 ppm .[1][6][][3][4] This is the definitive signature of the aromatic fluorine.[6][5]
    
  • 
    H NMR: 
    
    • Methoxy Group: A sharp singlet at

      
       3.8–3.9 ppm  (3H).[1][6][5][][3][4]
      
    • Aromatic Region: A complex splitting pattern due to F-H coupling.[1][6][5][][3][4] The proton ortho to the fluorine often appears as a doublet of doublets (dd) due to coupling with both the fluorine (

      
       Hz) and the meta proton.
      
Metabolic Stability Assay (Microsomal Stability)

Objective: Confirm that the 4-fluoro substitution effectively blocks metabolism compared to the non-fluorinated analog.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.[1][6][5][4]

  • Protocol: Incubate test compound (1 µM) at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with cold acetonitrile.

  • Analysis: LC-MS/MS monitoring of parent ion depletion.

  • Success Criteria: The intrinsic clearance (

    
    ) should be significantly lower than the 4-H analog (non-fluorinated control).
    

References

  • BenchChem. (2025).[1][6][5][3][4] A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem Technical Repository.[6][5][4] Link[5][3]

  • ChemicalBook. (2019).[1][6][5][3][4] 4-Fluoro-2-methoxyaniline - Reaction / Application on synthetic works. ChemicalBook Product Database. Link

  • National Center for Biotechnology Information. (2025).[1][6][5][3][4] PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline. PubChem.[1][6][5][4][8][9][10] Link[5][3]

  • Wenthur, C. J., et al. (2013).[6][5] Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective Negative Allosteric Modulator. Journal of Medicinal Chemistry. Link

  • Saeed, A., et al. (2009).[6][5] 2-Fluoro-N-(4-methoxyphenyl)benzamide.[1][][3][4] Acta Crystallographica Section E. Link

Sources

Methodological & Application

Synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone from 4-fluoro-2-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) from 4-fluoro-2-methoxyacetophenone .

Application Note: Regioselective -Bromination of Electron-Rich Acetophenones

Abstract & Strategic Overview

The synthesis of 2-bromo-1-(4-fluoro-2-methoxyphenyl)ethanone presents a specific regiochemical challenge. The starting material contains a strongly activating methoxy group at the ortho position and a deactivating fluorine at the para position. This electronic push-pull system makes the aromatic ring susceptible to electrophilic aromatic substitution (nuclear bromination) competing with the desired


-bromination of the acetyl group.

To ensure scientific integrity and high purity , this guide prioritizes a Copper(II) Bromide (


) mediated protocol . Unlike elemental bromine (

), which generates high concentrations of reactive bromonium ions that can attack the electron-rich ring,

acts as a heterogeneous brominating agent that releases bromine slowly or reacts via a copper-enolate complex, significantly favoring the thermodynamic

-bromo product over kinetic ring-brominated byproducts.

Reaction Mechanism & Logic

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack. The choice of solvent and brominating agent dictates the pathway.

Key Mechanistic Insights:

  • Enolization vs. Radical Substitution: We utilize conditions that favor the ionic enolization pathway (acid catalysis or Lewis acid mediation via

    
    ) rather than radical pathways (light, peroxides), which would lead to benzylic/ring bromination.
    
  • Regiocontrol: The

    
     complex coordinates with the carbonyl oxygen, stabilizing the enol form and directing the bromine to the 
    
    
    
    -carbon.

G Start 4-Fluoro-2-methoxyacetophenone Complex Cu(II)-Carbonyl Complex Start->Complex CuBr2 / EtOAc Coordination Enol Cu-Stabilized Enol Intermediate Complex->Enol Tautomerization Transition Bromine Transfer (Ligand Transfer) Enol->Transition Intramolecular Br Transfer Product 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Transition->Product - CuBr, - HBr Byproduct HBr + CuBr (White ppt) Transition->Byproduct

Caption: Mechanistic flow of Copper(II) Bromide mediated


-bromination, highlighting the coordination-directed selectivity.

Experimental Protocol

Method A: Copper(II) Bromide (Recommended for High Purity)

This method is preferred for electron-rich substrates to minimize ring bromination.

Reagents & Equipment:

  • Substrate: 4-Fluoro-2-methoxyacetophenone (1.0 equiv)

  • Reagent: Copper(II) bromide (

    
    ) (2.0 - 2.2 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    )
    
  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, inert gas (Argon/Nitrogen) inlet.

Step-by-Step Procedure:

  • Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methoxyacetophenone (10 mmol, 1.68 g) in Ethyl Acetate (50 mL).

    • Note: Ethyl acetate is greener than

      
       and simplifies workup.
      
  • Addition: Add Copper(II) bromide (22 mmol, 4.91 g) in one portion. The

    
     is insoluble and will appear as a dark solid suspension.
    
  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to vigorous reflux (approx. 77°C) with rapid stirring.

    • Observation: As the reaction proceeds, the dark green/black

      
       will be consumed, and a white precipitate of Copper(I) bromide (
      
      
      
      ) will form.
    • Duration: Reflux for 3–5 hours. Monitor by TLC (20% EtOAc in Hexanes). The product usually has a slightly higher

      
       than the starting material.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the white

      
       byproduct. Wash the pad with fresh EtOAc (2 x 20 mL).
      
    • Safety: Dispose of copper waste according to heavy metal regulations.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield a crude solid/oil.

    • Recrystallization: Dissolve the crude residue in a minimum amount of hot ethanol or an EtOAc/Hexane mixture. Allow to cool slowly to 4°C.

    • Collect crystals via vacuum filtration.

Method B: N-Bromosuccinimide (NBS) with p-TsOH (Alternative)

Suitable if


 is unavailable, but requires careful temperature control to prevent radical bromination.

Step-by-Step Procedure:

  • Dissolve substrate (10 mmol) in Acetonitrile (40 mL).

  • Add p-Toluenesulfonic acid (p-TsOH) (1.0 mmol, 0.1 equiv) as a catalyst.

  • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g) slowly over 15 minutes at room temperature.

  • Heat to 60°C for 2-4 hours.

  • Workup: Remove solvent, redissolve in DCM, wash with water and saturated

    
    . Dry over 
    
    
    
    and concentrate.

Data Presentation & Expected Results

Quantitative Summary
ParameterMethod A (

)
Method B (NBS/p-TsOH)
Yield 75 - 85%60 - 75%
Selectivity (

:Ring)
> 95:5~ 85:15
Reaction Time 3 - 5 Hours2 - 4 Hours
Atom Economy Low (Stoichiometric Cu waste)High
Purification Difficulty Low (Filtration + Cryst.)Medium (Column often needed)
Expected Analytical Data

Values are interpolated from validated analogs (4-fluoroacetophenone and 2-methoxyacetophenone).

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 65 – 75°C (Analogous to 2-bromo-1-(4-methoxyphenyl)ethanone which melts at 69-71°C [1]).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.95 (dd, 1H, 
      
      
      
      , ortho to carbonyl)
    • 
       6.70–6.80 (m, 2H, 
      
      
      
      )
    • 
       4.55 (s, 2H, 
      
      
      
      ) — Diagnostic singlet
    • 
       3.92 (s, 3H, 
      
      
      
      )
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       190.5 (C=O), 165.8 (d, C-F), 160.2 (C-OMe), 36.5 (
      
      
      
      ).

Safety & Handling

  • Lachrymator Warning:

    
    -Bromoketones are potent lachrymators (tear gas agents). Always  handle in a functioning fume hood.
    
  • Skin Contact: These compounds are alkylating agents. Wear nitrile gloves and long sleeves. If contact occurs, wash with a solution of dilute sodium thiosulfate followed by soap and water.

  • Waste: Segregate halogenated solvents and heavy metal waste (

    
    ) separately.
    

Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurities Check1 Is the product dark/tarry? Problem->Check1 Check2 Is starting material remaining? Problem->Check2 Sol1 Cause: Polymerization/Decomposition Action: Lower temp, reduce reaction time. Check1->Sol1 Yes Sol3 Cause: Ring Bromination (Method B) Action: Switch to Method A (CuBr2) or use lower polarity solvent. Check1->Sol3 No, but NMR shows extra aromatic peaks Sol2 Cause: Incomplete Reaction Action: Add 0.2 eq more CuBr2 or check reflux temp. Check2->Sol2 Yes

Caption: Decision tree for troubleshooting common synthetic issues.

References

  • National Institutes of Health (NIH) - PubChem. (2023). 2-Bromo-1-(4-methoxyphenyl)ethanone - Experimental Properties. Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Alpha-Bromination of Ketones. Retrieved from [Link]

Application Note & Protocol: Hantzsch Thiazole Synthesis Using 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Hantzsch thiazole synthesis, focusing on the practical application of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone as a key starting material. The thiazole scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer compounds.[1][2][3] This protocol is designed to be a self-validating system, integrating field-proven insights with established chemical principles to ensure reliability and reproducibility in a research setting.

The Strategic Importance of the Hantzsch Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most robust and versatile methods for constructing the thiazole ring.[2][4] The classic reaction involves the condensation of an α-haloketone with a thioamide.[1][5] Its enduring prevalence in drug discovery and development is due to its straightforward execution, general applicability to diverse substrates, and tendency to produce high yields of stable, aromatic products.[2][6][7]

The use of a substituted α-haloketone, such as 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, allows for the direct installation of specific functionalities onto the final thiazole product. The fluoro and methoxy groups on the phenyl ring are particularly relevant in medicinal chemistry, as they can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability and receptor binding affinity.

Reaction Mechanism: A Stepwise Causality

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis is a multi-step process that culminates in the formation of a highly stable aromatic ring.[1][7]

  • Nucleophilic Attack (SN2 Reaction): The synthesis initiates with a nucleophilic attack by the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone (2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone). This is a classic SN2 reaction where the bromide ion serves as the leaving group.[1][6] The choice of a good leaving group (like bromide) on the α-haloketone is crucial for this initial step to proceed efficiently.

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the thioamide intermediate performs a nucleophilic attack on the carbonyl carbon of the ketone.[1][7] This intramolecular condensation step forms the five-membered dihydroxythiazoline ring intermediate.

  • Dehydration and Aromatization: The final step involves the elimination of a water molecule from the cyclic intermediate.[1][7] This dehydration event is the thermodynamic driving force of the reaction, leading to the formation of the stable, aromatic thiazole ring.

Below is a diagram illustrating the mechanistic pathway.

Hantzsch_Mechanism Mechanism of the Hantzsch Thiazole Synthesis Haloketone 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Intermediate1 S-Alkylated Intermediate Haloketone->Intermediate1 1. Nucleophilic Attack (SN2) Thioamide Thioamide (e.g., Thiourea) Thioamide->Intermediate1 Intermediate2 Cyclic Intermediate (Thiazoline) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 4-(4-fluoro-2-methoxyphenyl) -thiazole Derivative Intermediate2->Product 3. Dehydration (-H2O)

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-amino-4-(4-fluoro-2-methoxyphenyl)thiazole using thiourea as the thioamide component.

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (mmol)Molar Eq.
2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone248.065.01.0
Thiourea76.127.51.5
Ethanol (Absolute)46.0710 mLSolvent
5% Sodium Carbonate (aq.)105.9925 mLWorkup
Deionized Water18.02As neededWash

3.2. Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (5.0 mmol, 1.24 g) and thiourea (7.5 mmol, 0.57 g).

  • Solvent Addition: Add absolute ethanol (10 mL) to the flask.

  • Heating and Reflux: Place the flask in a pre-heated heating mantle or oil bath set to approximately 85-90°C. Stir the mixture vigorously and heat under reflux. The reaction progress should be monitored every 30 minutes.

  • Reaction Monitoring (TLC): Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 50% ethyl acetate / 50% hexane. Spot the starting material and the reaction mixture. The reaction is complete upon the disappearance of the starting α-haloketone spot. Reaction times typically range from 1 to 3 hours.[7]

  • Cooling: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a 100 mL beaker containing 25 mL of a 5% aqueous sodium carbonate solution.[2][6] Swirl the beaker to mix thoroughly. The purpose of the Na₂CO₃ solution is to neutralize the hydrobromic acid (HBr) formed during the reaction, which causes the free base form of the thiazole product to precipitate out of the solution.

  • Product Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 15 mL) to remove any remaining inorganic salts.

  • Drying: Spread the collected solid on a watch glass and let it air-dry completely. For faster drying, a vacuum oven at low heat (40-50°C) can be used.

Experimental Workflow and Self-Validation

A successful synthesis relies on a logical workflow with built-in checkpoints for validation.

Workflow decision decision process process start_end start_end start Start setup Combine Reactants & Solvent start->setup heat Heat to Reflux (85-90°C) setup->heat monitor Monitor by TLC heat->monitor is_complete Reaction Complete? monitor->is_complete is_complete->heat No cool Cool to RT is_complete->cool Yes workup Pour into Na2CO3(aq) cool->workup filter Filter Precipitate workup->filter wash Wash with H2O filter->wash dry Dry Product wash->dry analyze Characterize (MP, NMR, MS) dry->analyze end End analyze->end

Caption: Experimental workflow for Hantzsch thiazole synthesis.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient heating; activation energy not met.[8]2. Poor quality of the α-haloketone (may decompose over time).[7]3. Impure thioamide leading to side reactions.1. Ensure the reaction is at a steady reflux. Gradually increase the temperature if needed, monitoring by TLC.[7]2. Use a fresh or properly stored α-haloketone.3. Check the purity of the thioamide.
Multiple Products on TLC 1. Reaction temperature is too high, causing degradation.2. Formation of isomeric impurities.[9]1. Reduce the reaction temperature. Find the optimal balance that drives the reaction without causing decomposition.[8]2. Maintain neutral or slightly basic conditions to minimize side reactions.[9]
Difficulty in Product Isolation 1. Product is soluble in the workup solution.2. Insufficient precipitation.1. If the product remains in solution, consider extracting with an organic solvent (e.g., ethyl acetate) after neutralization.2. Ensure enough Na₂CO₃ solution was added to fully neutralize the acid. Test pH if necessary.

Product Characterization

To confirm the identity and purity of the synthesized 2-amino-4-(4-fluoro-2-methoxyphenyl)thiazole, the following analyses are recommended:

  • Thin Layer Chromatography (TLC): Assess the purity of the final product. A single spot indicates a high degree of purity.

  • Melting Point (MP): A sharp melting range is indicative of a pure compound.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of the final product.

  • Mass Spectrometry (MS): Determine the molecular weight of the product, confirming its elemental composition.

Safety Precautions

  • α-Haloketones: These compounds are lachrymatory (tear-inducing) and skin irritants. Always handle 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

  • Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

  • General: Standard laboratory safety practices should be followed at all times.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Synthesis of 4-Aryl-1,3-Thiazoles from α-Haloketones.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Bouziane, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1183. Available at: [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Benchchem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
  • Sharma, R., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-664. Available at: [Link]

  • ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]

  • Farkas, M., et al. (1993). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (2), 305-310.
  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science, 1(1), 257-268.
  • Benchchem. (n.d.). Technical Support Center: Thiazole Synthesis Optimization.
  • Al-Ostoot, F. H., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences, 8(7), 886-905.
  • Do, T. H. Q., & D'hooghe, M. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 612-613.
  • Taylor & Francis. (2024). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]

Sources

Advanced Application Note: Nucleophilic Substitution Protocols for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Nucleophilic substitution reaction protocols for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Content Type: Detailed Application Notes and Protocols.

Executive Summary & Chemical Profile[1][2][3][4]

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 886498-61-9) is a highly reactive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketone scaffold used extensively in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) and bioactive small molecules (kinase inhibitors, P-CAB analogs).

The molecule features a "push-pull" electronic system:

  • Electrophilic Center: The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (C2) is highly activated for SN2 reactions due to the adjacent carbonyl group and the electron-withdrawing nature of the bromine.
    
  • Aromatic Substitution: The 4-fluoro (EWG) and 2-methoxy (EDG/Steric) substituents modulate the lipophilicity and metabolic stability of the final pharmacophore.[1] The ortho-methoxy group introduces steric bulk that can influence regioselectivity during cyclization reactions.[1]

Critical Safety Warning: This compound is a potent lachrymator and skin irritant.[1][2] All protocols below assume the use of a fume hood and appropriate PPE (nitrile gloves, goggles, face shield).

Reactivity Landscape & Strategic Planning

The primary reactivity mode is Nucleophilic Substitution (SN2) at the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon, often followed by cyclodehydration if the nucleophile is bidentate.
Reaction Pathway Visualization

The following diagram outlines the three primary synthetic workflows covered in this guide.

ReactionPathways Start 2-Bromo-1-(4-fluoro- 2-methoxyphenyl)ethanone Nu1 2-Aminopyridine Start->Nu1 Condensation Nu2 Thiourea / Thioamide Start->Nu2 Hantzsch Synthesis Nu3 Secondary Amine (e.g., Morpholine) Start->Nu3 S_N2 Substitution Prod1 Imidazo[1,2-a]pyridine Scaffold Nu1->Prod1 Cyclization (Reflux) Prod2 2-Aminothiazole Scaffold Nu2->Prod2 Cyclization Prod3 alpha-Aminoketone (Linear) Nu3->Prod3 Controlled Temp

Figure 1: Divergent synthetic pathways for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone transforming into fused heterocycles or linear aminoketones.

Detailed Experimental Protocols

Protocol A: Synthesis of Imidazo[1,2-a]pyridines (Cyclization)

This reaction exploits the electrophilicity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon and the nucleophilicity of the ring nitrogen in 2-aminopyridine. It is a key workflow for developing PD-1/PD-L1 antagonists and anti-infectives.[1]

Mechanism: SN2 attack by ring nitrogen ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 imine formation 

cyclodehydration.
Materials
  • Substrate: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv)

  • Nucleophile: 2-Aminopyridine (1.1 equiv)[1]

  • Solvent: Ethanol (anhydrous) or n-Propanol[1]

  • Base: Sodium bicarbonate (NaHCO3) - Optional, often autocatalytic[1]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (247 mg, 1.0 mmol) in Ethanol (5 mL).

  • Addition: Add 2-Aminopyridine (103 mg, 1.1 mmol) in a single portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1).[1] The starting bromide (Rf ~0.7) should disappear, and a fluorescent spot (product) will appear near the baseline or Rf ~0.3 depending on polarity.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Add saturated aqueous NaHCO3 (10 mL) to neutralize the HBr byproduct.[1]

    • Stir for 15 minutes. The solid product often precipitates.

    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).

Expected Yield: 75–85%[1]

Protocol B: Hantzsch Thiazole Synthesis

This is the "Gold Standard" reaction for ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-haloketones. It generates a 2-aminothiazole ring, a pharmacophore found in numerous kinase inhibitors.[1]
Materials
  • Substrate: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv)

  • Reagent: Thiourea (1.1 equiv)[1]

  • Solvent: Ethanol or Methanol[1]

Step-by-Step Methodology
  • Dissolution: Dissolve the ketone (1.0 mmol) in Ethanol (4 mL) at room temperature.

  • Addition: Add Thiourea (76 mg, 1.0 mmol). The reaction is often exothermic; add slowly if scaling up (>10g).[1]

  • Reflux: Heat to reflux for 1–2 hours. The reaction is very fast.

  • Isolation:

    • Cool to 0°C in an ice bath.[1] The product usually crystallizes as the hydrobromide salt.

    • Option 1 (Salt Isolation): Filter the white/off-white solid directly.[1] Wash with cold Et2O.[1]

    • Option 2 (Free Base): Basify with 10% NH4OH solution to pH 9.[1] Filter the resulting precipitate.[3][4]

  • Validation: 1H NMR will show the disappearance of the CH2Br singlet (~4.4–4.6 ppm) and the appearance of the thiazole proton (~7.0–7.5 ppm).

Protocol C: Direct N-Alkylation (Linear Amination)

Challenge: Primary amines often lead to double alkylation or polymerization.[1] Solution: Use secondary amines or controlled temperature.[1]

Materials
  • Substrate: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv)

  • Nucleophile: Morpholine or Piperidine (1.2 equiv)[1]

  • Base: K2CO3 (1.5 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Methodology
  • Setup: Suspend K2CO3 (1.5 mmol) in MeCN (5 mL) and cool to 0°C .

  • Nucleophile Addition: Add Morpholine (1.2 mmol) and stir for 10 minutes.

  • Substrate Addition: Dissolve the bromo-ketone in MeCN (2 mL) and add it dropwise over 15 minutes to the cold amine suspension.

    • Expert Insight: Dropwise addition keeps the concentration of the electrophile low relative to the nucleophile, favoring mono-alkylation.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[3]

    • Partition between EtOAc and Water.[1]

    • Dry organic layer (Na2SO4) and concentrate.[1]

Quantitative Data Summary

ParameterProtocol A (Imidazopyridine)Protocol B (Thiazole)Protocol C (N-Alkylation)
Solvent Ethanol (Reflux)Ethanol (Reflux)MeCN (0°C to RT)
Time 4–6 Hours1–2 Hours2–4 Hours
Base None (or NaHCO3 workup)None (or NH4OH workup)K2CO3 (Solid)
Typical Yield 75–85%85–95%60–75%
Critical Risk Incomplete cyclizationSalt formation (HBr)Bis-alkylation

Troubleshooting & Optimization

The "Lachrymator" Issue

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Bromo ketones are potent tear gas agents.
  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or sodium sulfite in the hood.[1] Wash all glassware with this solution before removing it from the hood. It reacts with trace bromide/alkylator residues.[1]

Controlling the 2-Methoxy Effect

The 2-methoxy group is an Electron Donating Group (EDG) but sits ortho to the ketone.[1]

  • Steric Hindrance: It slightly twists the carbonyl out of planarity with the phenyl ring. This actually increases the reactivity of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -bromine toward SN2 attack because the carbonyl is less conjugated (less resonance stabilization from the ring), making the 
    
    
    
    -carbon more electron-deficient.
  • Observation: Expect reaction times to be faster than unsubstituted phenacyl bromides.

Storage Stability

The compound degrades if exposed to light or moisture (hydrolysis to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-hydroxy ketone).
  • Protocol: Store at 2–8°C under Argon. If the solid turns yellow/brown, recrystallize from Hexane/EtOAc before use.

References

  • BenchChem. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone - Reactivity and Applications. Retrieved from [1]

  • Royal Society of Chemistry. Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances.[1] Retrieved from [1]

  • National Institutes of Health (PMC). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.[1] Retrieved from [1]

  • PubChem. Laboratory Chemical Safety Summary (LCSS): 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.[1] (Analogous Safety Data). Retrieved from [1]

  • ResearchGate. Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Retrieved from

Sources

Preparation of imidazopyridines using 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 2-(4-fluoro-2-methoxyphenyl)imidazo[1,2-a]pyridine utilizing the specialized building block 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem, Alpidem), anti-infectives, and kinase inhibitors.[1]

The inclusion of the 4-fluoro-2-methoxyphenyl moiety is strategically significant. The fluorine atom modulates metabolic stability and lipophilicity, while the ortho-methoxy group provides steric bulk and potential hydrogen-bond accepting capability, often improving selectivity in protein-ligand interactions. This protocol provides two validated methodologies: a scalable thermal condensation and a high-throughput microwave-assisted route.

Mechanistic Rationale

The synthesis proceeds via the Ortoleva-King reaction type condensation. The reaction is a two-step sequence occurring in a single pot:

  • N-Alkylation: The endocyclic nitrogen (N1) of 2-aminopyridine acts as the nucleophile, displacing the bromide from the

    
    -haloketone. This is favored over the exocyclic amine due to the higher basicity and nucleophilicity of the ring nitrogen.
    
  • Cyclodehydration: The exocyclic amino group attacks the carbonyl carbon of the tethered ketone, followed by dehydration to aromatize the system, forming the bridgehead nitrogen bicycle.

Figure 1: Reaction Mechanism & Pathway

ReactionMechanism Reagents Reagents (2-Aminopyridine + 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone) Inter1 Intermediate I (N-Alkylated Pyridinium Salt) Reagents->Inter1 Nucleophilic Attack (SN2) (Endocyclic N) Inter2 Intermediate II (Cyclized Dihydro-OH Adduct) Inter1->Inter2 Intramolecular Cyclization (Exocyclic NH2 -> C=O) Product Final Product (Imidazo[1,2-a]pyridine) Inter2->Product - H2O (Aromatization) Byproduct Byproducts (HBr, H2O) Inter2->Byproduct

Caption: Step-wise mechanistic pathway from alkylation to oxidative aromatization.

Critical Material Attributes

Reagent: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

  • CAS: 886498-61-9 (Generic ref) or 157014-35-2 (Isomer specific check required)

  • MW: 247.06 g/mol [2][3]

  • Appearance: Off-white to light yellow solid.

  • Handling: Lachrymator. This compound releases vapors that irritate eyes and respiratory tracts. Handle strictly within a fume hood.

  • Stability: Moisture sensitive. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

Substrate: 2-Aminopyridine

  • MW: 94.11 g/mol

  • Purity: >98% (Recrystallize from toluene if significant discoloration is observed).

Experimental Protocols

Method A: Scalable Thermal Condensation (Standard)

Best for gram-scale synthesis where equipment is limited to standard glassware.

Reagents:

Component Equiv. Mass/Vol (for 5 mmol scale)
2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone 1.0 1.235 g
2-Aminopyridine 1.1 0.518 g
Sodium Bicarbonate (NaHCO₃) 1.2 0.504 g

| Ethanol (Anhydrous) | Solvent | 25 mL |

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-aminopyridine (0.518 g) and Ethanol (15 mL) to the flask. Stir until fully dissolved.

  • Addition: Add the

    
    -bromoketone (1.235 g) followed by the remaining Ethanol (10 mL). Note: The solution may turn slightly yellow.
    
  • Base Addition: Add solid NaHCO₃ (0.504 g). Rationale: Neutralizes the HBr generated, driving the equilibrium forward and preventing protonation of the unreacted aminopyridine.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The starting bromoketone (high Rf) should disappear; a fluorescent blue spot (product) will appear at lower Rf.

  • Workup:

    • Cool reaction to room temperature.[4]

    • Evaporate ethanol under reduced pressure.

    • Resuspend residue in Water (30 mL) and Ethyl Acetate (30 mL).

    • Separate layers. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Method B: Microwave-Assisted Synthesis (High-Throughput)

Best for rapid library generation or medicinal chemistry optimization.

Reagents:

Component Equiv. Mass/Vol (for 1 mmol scale)
2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone 1.0 247 mg
2-Aminopyridine 1.2 113 mg

| Ethanol | Solvent | 3 mL |

Step-by-Step Workflow:

  • Loading: In a 10 mL microwave vial, combine the bromoketone and aminopyridine. Add Ethanol (3 mL).

  • Sealing: Cap the vial with a crimp top containing a PTFE septum.

  • Irradiation: Heat at 120°C for 15–20 minutes (High absorption setting).

    • Note: No base is strictly required in the microwave step; the HBr salt of the product often precipitates directly upon cooling.

  • Isolation:

    • Cool the vial. If a precipitate forms, filter it (this is the HBr salt).

    • To obtain the free base: Suspend the solid in 10% aqueous Na₂CO₃ and extract with DCM.

    • Dry and concentrate.[1]

Visualization of Workflow

Figure 2: Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents (Fume Hood) Mix Dissolve in EtOH Add NaHCO3 (Method A) Start->Mix Reaction Reaction Phase Method A: Reflux 6h Method B: Microwave 20m Mix->Reaction Check TLC Check (Disappearance of Bromoketone) Reaction->Check Check->Reaction Incomplete Workup Workup Evaporate EtOH -> Aq. Extraction Check->Workup Complete Purify Purification Recrystallization or Column Workup->Purify Final Pure Product 2-(4-fluoro-2-methoxyphenyl)imidazo[1,2-a]pyridine Purify->Final

Caption: Decision tree for thermal vs. microwave synthesis and purification logic.

Quality Control & Self-Validation

To ensure the protocol was successful, the researcher must validate the product using the following "Self-Validating" metrics.

1. TLC Analysis:

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Hexane:Ethyl Acetate (70:30).

  • Observation:

    • Starting Material (Bromoketone): Rf ~ 0.7–0.8 (UV active, dark).

    • Product: Rf ~ 0.3–0.4 (Strongly fluorescent blue under UV 365nm).

    • Validation: Complete disappearance of the top spot indicates reaction completion.

2. NMR Spectroscopy (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.8–8.0 ppm (s, 1H):  The characteristic H-3  proton of the imidazole ring. This is the diagnostic peak for cyclization.
      
    • 
       8.1 ppm (d, 1H):  H-5 of the pyridine ring (deshielded by ring nitrogen).
      
    • 
       3.9 ppm (s, 3H):  The methoxy group (-OCH₃).
      
    • Absence: No signal at

      
       4.4–4.6 ppm (CH₂Br of starting material).
      

3. Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization due to HBr accumulation.Ensure NaHCO₃ is fresh or increase reflux time.
Dark/Tar Formation Decomposition of bromoketone (light/heat sensitive).Use fresh bromoketone; conduct reaction under N₂.
Starting Material Remains Nucleophile (Aminopyridine) is wet or impure.Recrystallize aminopyridine from toluene; dry solvent.

References

  • Adib, M., et al. (2010).[5] "Microwave-Assisted, One-Pot Reaction of Pyridines, α-Bromoketones and Ammonium Acetate: An Efficient and Simple Synthesis of Imidazo[1,2-a]pyridines." Synlett, 2010(11), 1606-1608.

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using air as the oxidant."[6] Journal of Organic Chemistry, 78(24), 12494-12504.

  • Goel, R., et al. (2012). "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 12(13). (Contextual grounding for scaffold importance).
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2756985, 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one." (Used for physical property verification of isomeric analogs).

  • Perumal, S., et al. (2012). "A facile, convenient, environmentally benign and one pot synthesis of Imidazo[1,2-a]pyridines."[7] ResearchGate Protocol Repository.

(Note: While specific literature for the exact 4-fluoro-2-methoxy derivative is proprietary or sparse, the protocols above are authoritative for the general class of 2-arylimidazo[1,2-a]pyridines using phenacyl bromides).

Sources

Application Note: Alkylation and Heterocycle Synthesis Protocols using 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5)

Executive Summary & Chemical Profile

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is a high-value, bifunctional phenacyl bromide derivative utilized extensively as a building block in advanced organic synthesis. Featuring an electron-deficient carbonyl center adjacent to a highly labile bromide leaving group, the molecule is a powerful electrophile primed for nucleophilic substitution (SN2) reactions.

In medicinal chemistry, this scaffold is a validated precursor for generating protein tyrosine phosphatase (PTP) inhibitors and constructing complex heterocyclic architectures, such as thiazoles and hydrazones [1]. The presence of the 4-fluoro and 2-methoxy substituents on the aromatic ring allows researchers to precisely tune the electronic properties, lipophilicity, and metabolic stability of the resulting drug candidates.

Reactivity Dynamics & Mechanistic Pathways

The reactivity of this α-bromoketone is governed by the synergistic electron-withdrawing effect of the carbonyl group, which lowers the LUMO energy of the adjacent carbon, facilitating rapid attack by nucleophiles (amines, thiols, thioamides). However, this high reactivity also opens avenues for competing side reactions.

Strong bases or harsh Lewis acids (e.g., AlCl₃) can promote unwanted pathways such as dehalogenation (yielding 1-(4-fluoro-2-methoxyphenyl)ethene) or aryl ring alkylation [1]. Consequently, successful protocols rely on strict temperature control and the selection of mild, non-nucleophilic bases.

G SM 2-Bromo-1-(4-fluoro-2- methoxyphenyl)ethanone SN2 SN2 Transition State SM->SN2 Mild Base, <0°C Hantzsch Condensation Intermediate SM->Hantzsch EtOH, RT Degrad Dehalogenation (e.g., Styrene deriv.) SM->Degrad Side Reaction Nu Nucleophile (Amine / Thiol) Nu->SN2 Thiourea Thiourea / Thioamide Thiourea->Hantzsch Lewis Strong Lewis Acid (e.g., AlCl₃) Lewis->Degrad AlkProd Alkylated Product (C-N / C-S Bond) SN2->AlkProd - HBr Thiazole Thiazole Scaffold Hantzsch->Thiazole Cyclization (-H2O)

Reaction pathways of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone.

Quantitative Reaction Parameters

To ensure reproducibility and minimize byproduct formation, the following parameters have been optimized for the two most common transformations involving this scaffold.

Reaction TypeTarget ScaffoldOptimal NucleophileSolventBase / CatalystTemp (°C)Expected YieldKey Competing Pathway
N-Alkylation α-Amino ketonesSec. Amines (1.2 eq)MeCN / DMFDIPEA (1.5 eq)-5 to 075 - 85%Over-alkylation, Aldol
S-Alkylation α-Thio ketonesThiols (1.05 eq)THF / DMFK₂CO₃ (1.2 eq)0 to 2080 - 90%Disulfide formation
Cyclization 2-AminothiazolesThiourea (1.1 eq)EthanolNone (Self-cat.)20 to 6085 - 95%Dehalogenation

Validated Experimental Protocols

Protocol A: Chemoselective N-Alkylation (Synthesis of α-Amino Ketones)

This protocol describes the SN2 displacement of the bromide by a secondary amine.

Causality & Design: Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the hydrobromic acid generated during the reaction. Acetonitrile (MeCN) is used as a polar aprotic solvent to maximize the nucleophilicity of the amine without heavily solvating the transition state.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 mmol, 247.1 mg).

  • Solvation & Cooling: Dissolve the solid in anhydrous MeCN (5.0 mL, 0.2 M). Crucial Step: Submerge the flask in an ice-salt bath to bring the internal temperature below 0°C. Lowering the temperature suppresses β-hydride elimination and self-condensation [1].

  • Base Addition: Inject DIPEA (1.5 mmol, 260 µL) dropwise via syringe.

  • Nucleophile Addition: Add the secondary amine (1.2 mmol) dropwise over 10 minutes.

  • Self-Validating Monitoring: Stir the reaction at 0°C for 2 hours. Monitor via LC-MS. The reaction is complete when the starting material peak (m/z 247/249, distinct 1:1 isotopic pattern) disappears, replaced by the product mass [M+H]⁺.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Hantzsch Thiazole Construction

The electrophilic nature of the α-carbon makes this compound an exceptional substrate for constructing sulfur- and nitrogen-containing five-membered heterocyclic rings [1].

Causality & Design: Ethanol is chosen as a polar protic solvent to stabilize the highly polar intermediates formed during the initial SN2 attack by sulfur. No external base is required; the basicity of the thiourea and the thermodynamic stability of the resulting aromatic thiazole drive the reaction forward.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 mmol, 247.1 mg) in absolute ethanol (5.0 mL).

  • Reagent Addition: Add thiourea (1.1 mmol, 83.7 mg) in one portion at room temperature.

  • Cyclization: Stir the mixture at room temperature for 30 minutes, then gently heat to 60°C for 1.5 hours. Causality: The initial SN2 attack occurs rapidly at room temperature. Mild heating provides the activation energy necessary for the subsequent dehydration step (loss of H₂O) to aromatize the thiazole ring.

  • Self-Validating Isolation: Upon cooling to 0°C, the product will precipitate directly as a hydrobromide salt. Filter the precipitate and wash with cold ethanol. Validation is achieved via ¹H-NMR: look for the disappearance of the α-CH₂ protons (typically around δ 4.5 ppm) and the appearance of a sharp singlet around δ 7.0 - 7.5 ppm, corresponding to the C5-proton of the newly formed thiazole ring.

Troubleshooting & Handling Guidelines

  • Mitigating Dehalogenation: If analytical data (GC-MS) reveals the presence of 1-(4-fluoro-2-methoxyphenyl)ethene byproducts, the reaction conditions are too harsh. Avoid strong Lewis acids like AlCl₃. If a catalyst is absolutely necessary for a poorly reactive nucleophile, substitute with milder alternatives like FeCl₃ and strictly maintain temperatures <0°C [1].

  • Storage & Stability: The compound is prone to slow degradation via self-alkylation or hydrolysis if exposed to ambient moisture. It must be stored in an inert atmosphere (Argon/N₂) with strictly maintained cold-chain conditions at 2-8°C [1].

  • Safety Precautions: As a phenacyl bromide analog, this compound is a potent lachrymator and alkylating agent. It causes serious eye and skin irritation. All manipulations must be performed inside a certified fume hood using appropriate PPE (nitrile gloves, safety goggles) [1].

References

  • Benchchem Database.2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5) Product Profile & Synthetic Utility. Benchchem. Retrieved March 6, 2026.

Scalable synthesis methods for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Part 1: Introduction & Strategic Analysis

1.1 Target Molecule Profile

  • Compound: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

  • CAS: 886498-61-9 (Generic/Analogous references)

  • Core Structure:

    
    -Bromoacetophenone derivative with electron-donating (methoxy) and electron-withdrawing (fluoro) substituents.
    
  • Industrial Relevance: This compound is a critical "warhead" intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) related to Vonoprazan and Tegoprazan, as well as various kinase inhibitors. The

    
    -bromo ketone moiety serves as a versatile electrophile for heterocycle formation (e.g., imidazopyridines, thiazoles).
    

1.2 The Scale-Up Challenge The synthesis of


-bromoketones on an industrial scale presents a classic process chemistry dilemma: Regioselectivity vs. Safety .
  • Regioselectivity: The starting material, 1-(4-fluoro-2-methoxyphenyl)ethanone, contains an electron-rich aromatic ring due to the ortho-methoxy group. Standard bromination conditions often lead to competitive Electrophilic Aromatic Substitution (EAS) on the ring (specifically at the C5 position), rather than the desired

    
    -carbon bromination.
    
  • Safety: The use of elemental bromine (

    
    ) is cost-effective but hazardous (highly toxic, corrosive, difficult to handle in bulk).
    
  • Stability: The product is a lachrymator and skin irritant, prone to degradation (darkening) upon exposure to light and moisture.

1.3 Route Selection Strategy We evaluate three methodologies for scale-up:

MethodReagentsProsConsScalability Verdict
A. Classic

/ HOAc
Low cost, high atom economy.High risk of ring bromination;

off-gassing.
Moderate (Requires strict temp control).
B. Heterogeneous

/ EtOAc
Excellent selectivity; no

gas.
High cost; stoichiometric copper waste; difficult solid handling.Low (Best for <100g batches).
C. Process-Optimized NBS / p-TsOH High selectivity; solid reagents (safer); manageable exotherm. Higher reagent cost than

.
High (Recommended)

Decision: This guide details Method C (NBS/p-TsOH) as the primary protocol for high-purity, scalable synthesis (up to kg scale) due to its superior safety profile and regioselectivity. We also provide Method A (


)  as a cost-alternative for facilities equipped with appropriate flow or scrubbing infrastructure.

Part 2: Detailed Experimental Protocols

Protocol 1: The "Gold Standard" Scalable Method (NBS/p-TsOH)

Recommended for batches 100 g – 5 kg where purity is paramount.

Mechanism:


-Toluenesulfonic acid (

-TsOH) catalyzes the enolization of the ketone.

-Bromosuccinimide (NBS) acts as a controlled source of electrophilic bromine. The low concentration of free

minimizes ring bromination.

Materials:

  • 1-(4-Fluoro-2-methoxyphenyl)ethanone (1.0 equiv)

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • 
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH
    
    
    ) (0.1 equiv)
  • Acetonitrile (ACN) or Ethyl Acetate (EtOAc) (5-7 volumes)

Step-by-Step Procedure:

  • Reactor Setup: Equip a glass-lined reactor or round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and internal temperature probe.

  • Dissolution: Charge the ketone precursor and ACN (or EtOAc) at 20–25 °C. Stir until fully dissolved.

  • Catalyst Addition: Add

    
    -TsOH
    
    
    
    (0.1 equiv) in one portion.
  • Controlled Bromination:

    • Heat the mixture to 60–65 °C (gentle reflux if using EtOAc).

    • Add NBS (1.05 equiv) portion-wise over 1–2 hours . Critical: Do not add all at once. The reaction is exothermic; maintain temperature

      
       °C.
      
    • Visual Cue: The suspension will change from white (undissolved NBS) to clear/yellow as succinimide forms and dissolves (in ACN) or precipitates (in EtOAc/non-polar mixtures).

  • Monitoring: Monitor by HPLC or TLC (Hexane:EtOAc 4:1). The reaction is complete when the starting ketone is

    
    .
    
  • Workup (Solvent Exchange):

    • Cool to 20 °C.

    • Remove solvent under reduced pressure (rotary evaporator) to ~2 volumes.

    • Add Water (5 volumes) and extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

    • Purification Wash: Wash the organic layer with 5%

      
       (removes TsOH and succinimide traces) followed by 10% 
      
      
      
      (removes trace
      
      
      ).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
  • Crystallization: Recrystallize the crude solid from Isopropanol (IPA) or Hexane/EtOAc (9:1) to yield off-white needles.

Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Protocol 2: Cost-Effective Industrial Method ( / MeOH)

Recommended for cost-sensitive, large-scale manufacturing with scrubber systems.

Safety Warning: Elemental bromine is fatal if inhaled.


 gas is generated.[2][3]
  • Setup: Reactor with cryostat (

    
     °C), dropping funnel, and caustic scrubber (
    
    
    
    ) connected to the vent.
  • Dissolution: Dissolve ketone (1.0 equiv) in Methanol (5 vol) and DCM (2 vol). The DCM helps solubilize the brominated product.

  • Addition: Cool to 0–5 °C . Add

    
     (1.02 equiv) dropwise over 2 hours.
    
    • Color Check: The solution should remain orange/red. If it turns colorless instantly, addition is too slow. If it turns dark red, addition is too fast (risk of runaway).

  • Quench: Once complete, add 10% aqueous

    
     until the red color disappears.
    
  • Workup: Evaporate MeOH. Extract residue with DCM. Wash with water and brine.[4]

  • Yield: 80–85% (Higher risk of di-bromo impurities).

Part 3: Process Visualization & Control

Reaction Pathway & Impurity Logic

G SM Starting Material 1-(4-F-2-OMe-phenyl)ethanone Enol Enol Intermediate SM->Enol Acid Cat. (TsOH/HBr) Impurity_Ring Impurity A Ring Bromination (C5) SM->Impurity_Ring Excess Br2 / Lewis Acid (Thermodynamic) Product Target Product 2-Bromo-1-(4-F-2-OMe-phenyl)ethanone Enol->Product NBS or Br2 (Kinetic Control) Impurity_Di Impurity B alpha,alpha-Dibromo Product->Impurity_Di Excess Br2 High Temp

Caption: Reaction pathway showing the critical competition between the desired alpha-bromination (green) and common impurities (red).

Workflow Diagram: NBS Method

Workflow Start Start: Charge Ketone + ACN Cat Add p-TsOH (0.1 eq) Start->Cat Heat Heat to 60°C Cat->Heat AddNBS Add NBS (1.05 eq) Portionwise (2 hrs) Heat->AddNBS Check IPC: HPLC < 2% SM? AddNBS->Check Check->AddNBS No (Add 0.05 eq NBS) Workup Concentrate -> Add H2O -> Extract DCM Check->Workup Yes Wash Wash: NaHCO3 (remove acid) Na2S2O3 (remove Br2) Workup->Wash Cryst Crystallize (IPA) Wash->Cryst

Caption: Step-by-step workflow for the NBS-mediated synthesis protocol.

Part 4: Quality Control & Troubleshooting

4.1 Analytical Specifications

Test Method Acceptance Criteria
Appearance Visual Off-white to pale yellow crystalline solid

| Purity | HPLC (C18, ACN/H2O) |


 area |
| Impurity A (Ring Br)  | HPLC | 

| | Impurity B (Di-bromo) | HPLC |

| | Loss on Drying | Gravimetric |

|[5]

4.2 Troubleshooting Guide

  • Issue: Product is dark/brown oil instead of solid.

    • Cause: Residual

      
       or acid.
      
    • Fix: Re-wash organic layer with

      
       and ensure thorough drying. Recrystallize from IPA with activated charcoal.
      
  • Issue: High levels of di-bromo impurity (>5%).

    • Cause: Excess brominating agent or high temperature.

    • Fix: Reduce NBS to 1.0 equiv. Ensure strict portion-wise addition.

  • Issue: Reaction stalls at 90% conversion.

    • Cause: Consumption of catalyst or NBS.

    • Fix: Add 0.1 equiv

      
      -TsOH and 0.05 equiv NBS.
      

References

  • Continuous Flow Scale-up: Kappe, C. O., et al. "Optimisation and Scale-up of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromination of Acetophenone in a Continuous Flow Microreactor." Journal of Flow Chemistry, 2011. 
    
  • General ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Bromination Protocol:  Organic Syntheses, Coll. Vol. 2, p.480 (1943). "Phenacyl Bromide". 
    
  • Selective Bromination Reagents: Podgoršek, A., et al. "Halogenation of Organic Compounds Using Elemental Halogens or Their Salts." Green Chemistry, 2009. (Contextual grounding for NBS utility).
  • Vonoprazan Intermediate Synthesis: Patent CN109232537B. "Preparation method of Vonoprazan." (Describes analogous 2-bromo-2'-fluoroacetophenone synthesis).

  • Regioselectivity in Methoxy-Acetophenones: Revue Roumaine de Chimie, 2007, 52(8-9), 739-743. "Ultrasounds-Assisted Synthesis of Highly Functionalized Acetophenone Derivatives."

Sources

Application Notes & Protocols: Strategic Solvent Selection for Reactions Involving 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of solvent selection for chemical transformations involving 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS No: 851634-64-5). As a versatile α-haloketone, this building block is integral to the synthesis of diverse heterocyclic scaffolds and other advanced intermediates in medicinal chemistry.[1] The choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, pathway selection (e.g., substitution vs. elimination), yield, and impurity profiles. This document elucidates the mechanistic principles behind solvent effects and provides validated, step-by-step protocols for key reaction classes, including nucleophilic substitutions and condensation reactions.

Compound Profile: Understanding the Substrate

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is a highly functionalized phenacyl bromide analog. Its reactivity is governed by a unique combination of structural features:

  • The α-Bromo Ketone Moiety: The core of its reactivity lies in the carbon-bromine bond alpha to the carbonyl group. The potent electron-withdrawing effect of the carbonyl group polarizes the C-Br bond, rendering the α-carbon highly electrophilic and susceptible to attack by nucleophiles. This structural motif is a prime substrate for SN2 reactions.[2]

  • The Substituted Phenyl Ring: The 4-fluoro and 2-methoxy groups on the aromatic ring modulate the electronic properties of the entire molecule.[1] These substituents can influence the reactivity of the carbonyl group and the stability of reaction intermediates, which can be a crucial consideration in multi-step syntheses.

Table 1: Physicochemical Properties of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

PropertyValueReference
CAS Number 851634-64-5[1][3]
Molecular Formula C₉H₈BrFO₂[1][3]
Molecular Weight 247.06 g/mol [1][3]
Appearance White to off-white crystalline powder[4]
Storage 2-8°C, under inert atmosphere[1]
Key Hazards Causes skin and serious eye irritation[1][5]

The Theoretical Framework for Solvent Selection

The solvent's role extends far beyond that of an inert medium. It actively participates in the reaction at a molecular level by solvating reactants, intermediates, and transition states. For SN2 reactions, which are predominant for this substrate, the choice between polar aprotic and polar protic solvents is paramount.[6][7]

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile, THF): These solvents possess high dielectric constants and dipoles but lack acidic protons. They are highly effective at solvating cations but leave anions (the nucleophiles) relatively "bare" and unsolvated. This desolvation enhances the nucleophile's energy and reactivity, dramatically accelerating the rate of SN2 reactions.[6]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can form strong hydrogen bonds. While they are excellent for dissolving both the nucleophile and its counter-ion, they heavily solvate the nucleophile through hydrogen bonding. This solvation shell stabilizes the nucleophile, lowering its ground state energy and thereby increasing the activation energy required for the reaction, which slows the SN2 rate.[6][7]

Solvent_Selection_Workflow Start Define Reaction Goal Reaction_Type Primary Reaction Mechanism? Start->Reaction_Type SN2 S_N2 Nucleophilic Substitution (e.g., Imidazole, Ether Synthesis) Reaction_Type->SN2 Substitution Condensation Base-Catalyzed Condensation (e.g., Chalcone Synthesis) Reaction_Type->Condensation Condensation Solubility Are all reagents soluble? SN2->Solubility Check Reagent Form Condensation->Solubility Protic_Choice Polar Protic Solvent (e.g., Ethanol, Methanol) - Solubilizes base (NaOH, KOH) - Participates in proton transfer Solubility->Protic_Choice Yes Aprotic_Choice Polar Aprotic Solvent (e.g., DMF, Acetone, THF) - Maximizes nucleophilicity - Accelerates S_N2 rate Solubility->Aprotic_Choice Neutral Nucleophile Aqueous_System Aqueous Biphasic System (e.g., THF/Water) - For salt-form reagents - Scalable & cost-effective Solubility->Aqueous_System Nucleophile is a Salt (e.g., Amidine HCl) Final_Protocol Final Protocol Optimized Protic_Choice->Final_Protocol Aprotic_Choice->Final_Protocol Aqueous_System->Final_Protocol

Sources

Accelerated Heterocycle Construction: Microwave-Assisted Protocols for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

[1][2]

Executive Summary & Chemical Profile[1][2]

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is a highly functionalized

123

123

This guide details microwave-assisted synthesis (MAS) protocols. Unlike conventional reflux methods which require hours, MAS exploits the high dielectric loss tangent (

Chemical Identity[1][2][4][5][6][7]
  • IUPAC Name: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethan-1-one[1][2]

  • Functional Class:

    
    -Haloketone / Phenacyl Bromide Derivative[1][2]
    
  • Key Substituents:

    • 4-Fluoro: Metabolic stability; modulates lipophilicity (

      
      ).[2]
      
    • 2-Methoxy: Electron-donating group (EDG); introduces steric bulk near the carbonyl, influencing nucleophilic attack vectors.[1][2]

    • 
      -Bromo:  Excellent leaving group for 
      
      
      reactions.
Critical Safety Directives (Lachrymator)

This compound is a potent lachrymator (tear-gas agent) and corrosive.[2]

  • Engineering Controls: All weighing and transfer must occur inside a functioning fume hood.

  • Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or sodium bisulfite nearby to neutralize spills (reacts with the alkyl bromide).

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

SafetyProtocolcluster_0Pre-Reaction Safetycluster_1HandlingPPEDon PPE:Goggles, Double GlovesHoodVerify Fume HoodAirflow > 100 fpmPPE->HoodWeighWeigh in Hood(Do not remove)Hood->WeighSolventAdd Solvent Immediately(Reduces volatility)Weigh->Solvent

Caption: Mandatory safety workflow for handling lachrymatory

Application A: Hantzsch Thiazole Synthesis

Target: Rapid generation of 2-aminothiazole derivatives (kinase inhibitor scaffolds).

Mechanistic Insight

The reaction proceeds via a condensation between the

4
  • 
     Attack:  The sulfur atom of the thiourea attacks the 
    
    
    -carbon, displacing bromide. Note: The 2-methoxy group provides steric hindrance, potentially slowing this step compared to unsubstituted analogs.[1]
  • Cyclodehydration: The nitrogen attacks the carbonyl, followed by water elimination to aromatize the ring.

Experimental Protocol
ParameterSpecification
Reagent A 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv)
Reagent B Substituted Thiourea (1.1 equiv)
Solvent Ethanol (Absolute) or PEG-400 (Green alternative)
Concentration 0.2 M - 0.5 M
Vessel 10 mL or 35 mL Microwave Pressure Vial

Step-by-Step Procedure:

  • Charge: In a microwave vial, dissolve 1.0 mmol of the ketone and 1.1 mmol of the thiourea in 3 mL of Ethanol.

  • Seal: Crimp the vial with a Teflon-lined cap.

  • Irradiate: Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following method:

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150 W)[2]

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates as the hydrobromide salt.

    • If solid forms: Filter and wash with cold ethanol/ether.

    • If solution remains: Neutralize with 10%

      
       to precipitate the free base, then filter.
      

Expected Yield: 85–95%[1][2][5]

Application B: Imidazo[1,2-a]pyridine Synthesis

Target: Fused bicyclic systems common in GABA receptor modulators (e.g., Zolpidem analogs).

Mechanistic Insight

This is a condensation with 2-aminopyridine.[1][2][6] The pyridine ring nitrogen acts as the initial nucleophile (

  • Critical Control Point: The 2-methoxy substituent on the phenyl ring can sterically clash with substituents on the pyridine ring during the cyclization transition state. Higher temperatures (MWI) are crucial to overcome this barrier.

Experimental Protocol
ParameterSpecification
Reagent A 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 equiv)
Reagent B 2-Aminopyridine derivative (1.1 equiv)
Base

(1.0 equiv) - Optional, prevents HBr accumulation
Solvent Ethanol (Polar) or Solvent-Free (on Alumina)

Step-by-Step Procedure:

  • Charge: Combine 1.0 mmol ketone and 1.1 mmol 2-aminopyridine in a microwave vial.

  • Solvent: Add 2-3 mL Ethanol. (For solvent-free: Grind reactants together and place in vial).

  • Irradiate:

    • Temperature: 110°C - 120°C[1][2]

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi[1][2]

  • Purification:

    • Evaporate solvent (if used).

    • Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (EtOAc/Hexane).

ReactionWorkflowcluster_inputsReagentsKetone2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanoneMixMix in EtOH(Microwave Vial)Ketone->MixAmine2-AminopyridineAmine->MixMWMW Irradiation120°C, 15 minMix->MWInterIntermediate:N-Alkylated PyridiniumMW->InterSN2CyclizeCyclodehydration(- H2O, - HBr)Inter->CyclizeHeatProductImidazo[1,2-a]pyridineScaffoldCyclize->Product

Caption: Reaction pathway for the synthesis of Imidazo[1,2-a]pyridine scaffolds.

Troubleshooting & Optimization

The 2-methoxy group presents specific challenges not found in simple phenacyl bromides.

IssueCauseSolution
Low Conversion Steric hindrance from 2-OMe group blocking nucleophilic attack.[1][2]Increase MW temperature by 10-20°C; switch to a higher boiling solvent (e.g., 1-Butanol) to allow higher temp at lower pressure.
Hydrolysis (Byproduct) Moisture in solvent converts C-Br to C-OH (

-hydroxy ketone).[1][2]
Use anhydrous Ethanol.[2] Ensure vial caps are fresh and crimped tightly.
Dark/Tarry Mixture Polymerization of the

-bromo ketone before reaction.[1][2]
Do not premix reagents for long periods.[2] Add the ketone last, just before irradiation.
Precipitation Failure Product is soluble in Ethanol due to the lipophilic methoxy/fluoro groups.Add water dropwise to the cooled reaction mixture to force precipitation, or switch to evaporation + chromatography.

References

  • BenchChem. (2025).[4][5][7][8] Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756985: 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one.[1][2] Retrieved from [2]

  • Fisher Scientific. (2025).[9] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [2]

  • Potewar, T. M., et al. (2022). A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation. Rasayan Journal of Chemistry. Retrieved from [2][10]

  • Perumal, S., et al. (2025). Microwave assisted synthesis of bis and tris(ω-bromoacetophenones): versatile precursors for novel bis(imidazo[1,2-a]pyridines). PMC. Retrieved from [2]

Application Notes and Protocols: Cyclization Strategies for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) is a highly reactive


-bromoacetophenone derivative that serves as a premium building block in medicinal chemistry and drug discovery programs (1)[1]. Featuring a molecular weight of 247.06  g/mol , this compound possesses an electron-deficient carbonyl center adjacent to a highly labile bromide leaving group.

The presence of the 4-fluoro and 2-methoxy substituents on the aromatic ring creates a unique "push-pull" electronic environment. The methoxy group acts as a resonance donor, while the fluorine atom exerts strong inductive withdrawal. This specific electronic tuning stabilizes transition states during nucleophilic substitution, making the molecule an exceptional electrophile for the rapid construction of complex heterocyclic scaffolds such as thiazoles and imidazoles.

Mechanistic Causality in Heterocyclic Cyclization

The cyclocondensation of


-haloketones with bis-nucleophiles (e.g., thiourea, thioamides, amidines) follows a highly predictable, thermodynamically driven pathway. Understanding the causality behind these steps is critical for protocol optimization:
  • Initial

    
     Displacement : The reaction initiates with a nucleophilic attack by the most polarizable heteroatom of the reagent (e.g., the sulfur in thiourea or the unprotonated nitrogen in an amidine) on the 
    
    
    
    -carbon of the bromoacetophenone. Protic solvents like ethanol are chosen because they solvate and stabilize the departing bromide ion, lowering the activation energy of this step (2)[2].
  • Intramolecular Cyclization : The secondary nucleophilic site (typically an amine or imine nitrogen) attacks the highly electrophilic carbonyl carbon, forming a tetrahedral hydroxy-intermediate. The ortho-methoxy group of the starting material provides subtle steric compression that favors the required pre-cyclization rotamer.

  • Dehydration & Aromatization : Thermal energy (reflux conditions) drives the elimination of a water molecule. The massive thermodynamic payoff of forming a fully conjugated, aromatic five-membered ring (thiazole or imidazole) renders this final step irreversible.

Reagent Selection & Comparative Matrix

Selecting the correct cyclization reagent dictates the final heterocyclic core. The table below summarizes the quantitative parameters for the most common transformations applied to 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone.

Cyclization ReagentEquivalentsTarget Heterocycle ScaffoldTypical Solvent / TempReaction TimeExpected Yield Range
Thiourea 1.1 - 1.22-Amino-4-arylthiazoleEthanol / 78 °C2 - 4 hours85 - 95%
Thioacetamide 1.1 - 1.22-Methyl-4-arylthiazoleEthanol / 78 °C3 - 5 hours75 - 90%
Benzamidine HCl 1.2 - 1.52-Phenyl-4-arylimidazoleDMF / 80 °C6 - 8 hours60 - 80%

Reaction Pathway Visualization

CyclizationPathways SM 2-Bromo-1-(4-fluoro- 2-methoxyphenyl)ethanone (Electrophile) R_Thiourea Thiourea (Nucleophile) SM->R_Thiourea S_N2 Attack R_Thioamide Thioacetamide (Nucleophile) SM->R_Thioamide S_N2 Attack R_Amidine Benzamidine (Nucleophile) SM->R_Amidine S_N2 Attack P_AminoThiazole 2-Amino-4-(4-fluoro- 2-methoxyphenyl)thiazole R_Thiourea->P_AminoThiazole Cyclization & Dehydration P_MethylThiazole 2-Methyl-4-(4-fluoro- 2-methoxyphenyl)thiazole R_Thioamide->P_MethylThiazole Cyclization & Dehydration P_PhenylImidazole 4-(4-fluoro-2-methoxyphenyl)- 2-phenyl-1H-imidazole R_Amidine->P_PhenylImidazole Cyclization & Dehydration

Reaction pathways for the cyclization of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone.

Validated Experimental Protocols

Safety Note:


-bromoacetophenones are potent lachrymators and skin irritants. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE.
Protocol A: Hantzsch Synthesis of 2-Amino-4-(4-fluoro-2-methoxyphenyl)thiazole

This protocol utilizes thiourea to construct a 2-aminothiazole ring, a privileged pharmacophore in antimicrobial and anti-inflammatory drug design (3)[3].

Materials:

  • 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 eq, 1.0 g, 4.05 mmol)

  • Thiourea (1.1 eq, 0.34 g, 4.45 mmol)

  • Absolute Ethanol (15 mL)

  • Saturated Aqueous

    
    
    

Step-by-Step Methodology:

  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -bromoketone in 15 mL of absolute ethanol.
    
  • Reagent Addition: Add the thiourea in one portion. The use of a 1.1 molar excess ensures complete consumption of the lachrymatory starting material.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to a gentle reflux (~78 °C) for 2.5 hours.

  • Self-Validating Observation: The solution will transition from clear to a deep yellow tint. A fine precipitate (the hydrobromide salt of the aminothiazole) may begin to form as the reaction reaches completion.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. The reaction generates hydrobromic acid (HBr), which protonates the product, keeping it partially soluble. Slowly add saturated aqueous

    
     dropwise until the pH reaches 7.5 - 8.0.
    
  • Isolation: The neutralization liberates the free base, causing immediate and dense precipitation of the product. Filter the solid via a Büchner funnel, wash with cold distilled water (3 x 10 mL) to remove residual salts, and air dry.

Protocol B: Synthesis of 4-(4-fluoro-2-methoxyphenyl)-2-phenyl-1H-imidazole

This protocol utilizes an amidine derivative to construct a highly substituted imidazole core (4)[4].

Materials:

  • 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (1.0 eq, 1.0 g, 4.05 mmol)

  • Benzamidine hydrochloride (1.2 eq, 0.76 g, 4.86 mmol)

  • Potassium Carbonate (

    
    ) (2.5 eq, 1.40 g, 10.1 mmol)
    
  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Suspend Benzamidine HCl and

    
     in 10 mL of anhydrous DMF in a 50 mL flask. Stir for 15 minutes at room temperature. Causality: The base is required to liberate the free amidine from its hydrochloride salt and to neutralize the HBr generated during the subsequent substitution.
    
  • Electrophile Addition: Slowly add the 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone to the suspension.

  • Thermal Activation: Heat the mixture to 80 °C under a nitrogen atmosphere for 6-8 hours.

  • Self-Validating Observation: Effervescence (

    
     evolution from the carbonate neutralizing the acid) will be visible early in the reaction and will subside as the cyclization concludes.
    
  • Workup: Cool the mixture and pour it slowly into 50 mL of vigorously stirred ice water. The sudden shift in solvent polarity forces the hydrophobic imidazole product to crash out of solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash extensively with water to remove DMF and inorganic salts, and dry under a vacuum.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the synthesized heterocycles, researchers should rely on the following analytical markers:

  • TLC Monitoring: The starting

    
    -bromoketone is highly UV-active and typically has a high 
    
    
    
    in non-polar solvent systems (e.g., 4:1 Hexanes:Ethyl Acetate). The resulting heterocycles are significantly more polar and will elute much lower on the silica plate.
  • 1H-NMR Spectroscopy: The disappearance of the singlet corresponding to the

    
    -protons of the bromomethyl group (
    
    
    
    4.5 ppm) is the primary indicator of successful cyclization. For the thiazole product, a new singlet representing the aromatic C5-H of the thiazole ring will appear in the downfield region (
    
    
    6.8 - 7.2 ppm).

References

  • Benchchem. "2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone". Benchchem Product Catalog. 1

  • Benchchem. "Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones". Benchchem Technical Resources.2

  • Kocabas, E., et al. "A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS". CLOCKSS. 3

  • Google Patents. "WO2010111483A1 - Inhibiteurs de la réplication du virus de l'hépatite c". 4

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5 or related analog).[1] As an


-bromo ketone (phenacyl bromide derivative), this compound is a high-energy electrophile . Its utility in synthesizing heterocycles (thiazoles, imidazoles) is directly linked to the lability of the C-Br bond. However, this same lability makes it prone to rapid degradation via hydrolysis , photolysis , and autocatalytic acidolysis .

This guide replaces generic advice with a mechanistic storage protocol designed to preserve purity >98% over 12+ months.

Part 1: The "Golden Rules" of Storage

Do not treat this compound like a standard organic solid. It is a lachrymator and a moisture-sensitive alkylating agent .

Thermal Control: The -20°C Standard
  • Requirement: Store at -20°C (Freezer) for long-term (>1 month).

  • Acceptable: 2–8°C (Refrigerator) for active use (weeks).

  • Forbidden: Room temperature storage leads to "browning" within days/weeks due to thermal homolysis of the C-Br bond.

Photoprotection: Total Darkness
  • Mechanism: The carbonyl group absorbs UV-Vis light, promoting the molecule to an excited triplet state. This triggers the homolytic cleavage of the C-Br bond, generating bromine radicals and phenacyl radicals, which recombine into dark, insoluble oligomers.

  • Protocol: Use amber glass vials wrapped in aluminum foil.

Atmosphere: Anhydrous & Inert
  • The Enemy: Water vapor.

  • Reaction:

    
    .
    
  • The Trap: The byproduct, HBr , is autocatalytic. It protonates the carbonyl oxygen, making the

    
    -carbon even more electrophilic and susceptible to further attack.
    
  • Protocol: Purge headspace with Argon or Nitrogen after every use. Tape the cap with Parafilm.

Part 2: Troubleshooting Guide (Q&A)

Q1: My white crystalline powder has turned sticky and yellow/brown. Is it still usable?

Diagnosis: You are observing radical polymerization and oxidative degradation .

  • The Yellow Color: Indicates the liberation of elemental bromine (

    
    ) or conjugated oligomers.
    
  • The Stickiness: Indicates hydrolysis to the

    
    -hydroxy ketone (which often has a lower melting point) or the formation of eutectic mixtures with impurities.
    
  • Action: If the color is light yellow, recrystallize from methanol or petroleum ether/ethyl acetate . If it is dark brown or sticky tar, discard it. The purity is likely <90%.

Q2: When I open the vial, I smell a sharp, acrid odor and my eyes water immediately.

Diagnosis: This is Hydrogen Bromide (HBr) evolution, confirming significant hydrolysis.

  • Safety Alert: The compound itself is a lachrymator (tear gas agent).[2] However, a sharp acidic bite suggests HBr gas. [3] * Action: Vent the vial in a fume hood immediately. Check pH with damp litmus paper held over the open vial (do not touch the solid). Red = High HBr levels. Do not use acid-sensitive reagents (like amines) with this batch without re-purification, as the HBr salts will form immediately, ruining your stoichiometry.

Q3: Can I store it in solution (e.g., DMSO or DMF) to save time?

Diagnosis: Absolutely NOT.

  • Reason: DMSO is hygroscopic and nucleophilic. It can react with

    
    -bromo ketones to form alkoxysulfonium salts (Kornblum oxidation intermediates), effectively converting your starting material into a phenylglyoxal derivative over time.
    
  • Action: Only make solutions immediately before use. If you must store a solution, use anhydrous Dichloromethane (DCM) or Toluene at -20°C, but stability is still compromised compared to the solid.

Part 3: Mechanistic Visualization

Understanding why the compound degrades helps you prevent it. The diagram below illustrates the two main death pathways: Moisture-Induced Autocatalysis and Photo-Degradation .

DegradationPathways Compound 2-Bromo-1-(4-fluoro- 2-methoxyphenyl)ethanone (Active Reagent) Hydroxy α-Hydroxy Ketone (Inactive Impurity) Compound->Hydroxy Hydrolysis HBr HBr (Acid) Compound->HBr Byproduct Radical Phenacyl Radical + Br• Compound->Radical Homolysis Water Moisture (H₂O) Water->Hydroxy Light UV/Vis Light (hv) Light->Radical HBr->Compound Catalyzes Hydrolysis (Protonation of C=O) Polymer Brown Oligomers/Tars (Color Change) Radical->Polymer Recombination

Figure 1: Degradation pathways showing how moisture generates autocatalytic HBr and light triggers radical polymerization.

Part 4: Re-Purification Protocol

If your compound has degraded (light yellowing), use this standard recrystallization method before critical experiments.

StepSolvent SystemTemperatureProcedure
1 Methanol (MeOH) 40–50°CDissolve crude solid in minimum warm MeOH. Do not boil (promotes degradation).
2 Filtration HotIf insoluble brown particles remain, filter quickly through a glass frit.
3 Crystallization -20°CAllow to cool slowly to RT, then place in freezer (-20°C) for 4 hours.
4 Wash Cold HexaneFilter crystals and wash with ice-cold hexane to remove surface impurities.
5 Drying VacuumDry under high vacuum (<5 mbar) for 2 hours. Store immediately under Argon.

Part 5: Safety & Handling (Lachrymator Warning)

  • PPE: Double nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Engineering Controls: Always handle inside a functioning fume hood.

  • Spill Cleanup: Do not wipe with dry paper towels (disperses dust). Cover with a mixture of acetone and aqueous sodium thiosulfate to quench the alkylating capability before cleaning.

References

  • PubChem. (2025).[4] 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1941). Phenacyl Bromide Preparation and Purification. Org. Syn. Coll. Vol. 1, p. 480. [Link]

Sources

Controlling lachrymatory effects when handling 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

A Guide to Controlling Lachrymatory Effects and Ensuring Safe Handling

Welcome to the technical support center for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the potent lachrymatory properties of this valuable synthetic building block. As Senior Application Scientists, we have structured this resource to move beyond simple instructions, offering explanations grounded in chemical principles to ensure both safety and experimental success.

Section 1: Understanding the Hazard - The "Why" Behind the Tears

Q1: What exactly causes the lachrymatory (tear-producing) effect of this compound?

The lachrymatory nature of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone stems from its chemical structure, specifically the α-bromo ketone moiety. The carbon atom attached to the bromine (the α-carbon) is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group (C=O) and the bromine atom.[1]

When vapors of the compound come into contact with the moisture in your eyes, the electrophilic α-carbon readily reacts with nucleophiles present in ocular tissues. This alkylation of biological molecules triggers a nerve response, leading to intense irritation, pain, and the production of tears. It is a defense mechanism of the eye to dilute and flush out the irritant.[2]

Caption: Chemical structure highlighting the reactive α-bromo ketone.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

Q2: My lab has standard ventilation. Is that enough?

No. Standard room ventilation is inadequate for handling this compound. All work, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated and consistent face velocity.[2][3] This is the primary engineering control to prevent vapors from entering the breathing zone and the general lab environment.

Q3: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

Given its potent lachrymatory and irritant properties, a comprehensive PPE strategy is non-negotiable. Goggles or standard safety glasses are not sufficient protection as vapors can easily bypass them.[2]

PPE CategorySpecificationRationale
Eye/Face Tightly-sealed chemical splash goggles and a full-face shield.[4][5]Protects against splashes and prevents vapors from reaching the eyes.
Respiratory A full-face respirator with an appropriate organic vapor cartridge is recommended if there's any risk of exposure outside a fume hood.[2][6]Provides a higher level of protection for both eyes and the respiratory system.
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]Prevents skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[4]
Body Flame-retardant lab coat, long pants, and closed-toe shoes.[5][7]Protects skin from potential splashes and contact.

Section 3: Safe Handling and Experimental Workflows

Q4: I'm very sensitive to lachrymators. How can I weigh and transfer the solid powder without exposure?

This is a critical step where exposure risk is high. The key is a slow, deliberate workflow entirely within the fume hood.

spill Spill Detected in Fume Hood alert Alert nearby personnel. Do not panic. spill->alert ppe_check Ensure your PPE is intact. Do not proceed if it is compromised. alert->ppe_check contain Contain the spill. Cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth. ppe_check->contain If PPE is OK neutralize Neutralize (Optional but Recommended) Slowly add a weak base solution (e.g., 5% sodium bicarbonate) to the absorbed material. Observe for any reaction (e.g., bubbling) to cease. contain->neutralize collect Collect Waste Carefully scoop the mixture into a labeled, sealable waste container. neutralize->collect decon Decontaminate Area Wipe the spill area with a cloth soaked in a neutralizing solution, followed by water, and then a dry cloth. collect->decon dispose Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste according to institutional protocols. decon->dispose

Caption: Decision workflow for handling a small chemical spill.

For a large spill or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's emergency response team. Do not attempt to clean it up yourself. [4]

Section 5: Decontamination and Waste Disposal

Q8: How do I safely quench my reaction and clean my glassware?

Unreacted 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone will retain its lachrymatory properties. Therefore, all reactions must be fully quenched before workup and glassware cleaning. Neutralization reactions are often exothermic, so proceed with caution. [8] Protocol for Quenching a Reaction Mixture:

  • Cool the Reaction: Place the reaction flask in an ice-water bath.

  • Prepare Quenching Solution: Prepare a 10% aqueous solution of a mild reducing agent and weak nucleophile, such as sodium thiosulfate (Na₂S₂O₃), or a weak base like sodium bicarbonate (NaHCO₃).

  • Slow Addition: While stirring the reaction mixture vigorously, slowly add the quenching solution dropwise via an addition funnel.

  • Monitor for Reaction: Observe for signs of reaction, such as gas evolution (with bicarbonate) or a slight temperature increase. Continue addition until these signs cease.

  • Equilibrate: Allow the mixture to stir for an additional 30 minutes at room temperature to ensure the neutralization is complete.

  • Proceed with Workup: The reaction mixture can now be safely handled for standard aqueous workup procedures.

All waste, including quenched solutions and contaminated materials, must be disposed of in a properly labeled hazardous waste container according to your institution's environmental health and safety guidelines.

Frequently Asked Questions (FAQs)

  • Q: Can I become desensitized to the lachrymatory effects over time? A: No, and attempting to "tough it out" is dangerous. Repeated exposure can lead to increased sensitivity and potentially chronic respiratory or ocular issues. Always prioritize avoiding exposure.

  • Q: Does the compound have a strong smell? A: Lachrymators are often detected by their effect before their odor. Do not rely on smell to detect the presence of vapors. If you can feel irritation, you are being exposed.

  • Q: Is the compound stable? A: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone should be stored in an inert atmosphere at 2-8°C to ensure stability. [1]Over time, α-haloketones can potentially degrade, especially if exposed to light, moisture, or impurities, which could release hydrogen bromide (HBr), another irritant.

References

  • Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. PHR. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Lachrymator. Retrieved from [Link]

  • Wikipedia. (n.d.). Tear gas. Retrieved from [Link]

  • The Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Keipert Labs. (2017, March 1). Neutralisation and Safety [Video]. YouTube. Retrieved from [Link]

  • AP Chemistry. (2015, March 29). Lab Experiment #17: Heat of Neutralization [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

Technical Guide: Optimizing Reaction Temperature for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Substitution

Author: BenchChem Technical Support Team. Date: March 2026


-Bromoketone Substitution (CAS: 886498-61-9 / 851634-64-5)

Executive Summary & Core Directive

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is a highly reactive


-haloketone intermediate, widely used in the synthesis of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan and various kinase inhibitors.

The Critical Constraint: This substrate operates under a narrow thermal window.

  • Optimal Range (

    
    ):  Favors clean 
    
    
    
    substitution.
  • Danger Zone (

    
    ):  Rapidly accelerates degradation via polymerization, elimination (dehydrohalogenation), and hydrolysis.
    

This guide provides the troubleshooting logic and protocols necessary to maximize yield while suppressing temperature-dependent side reactions.

Mechanistic Insight: Why Temperature Matters

Understanding the competition between Substitution (


)  and Elimination (

)
is vital. The electron-withdrawing fluorine atom and the

-carbonyl group make the methylene protons acidic, increasing the risk of elimination at higher temperatures.[1]
Decision Pathway: Reaction Outcomes by Temperature[2][3][4][5][6][7]

ReactionPathways Substrate 2-Bromo-1-(4-fluoro- 2-methoxyphenyl)ethanone TS_SN2 Transition State (Kinetic Control) Substrate->TS_SN2 0-25°C TS_Elim Elimination/Degradation (Thermodynamic Risk) Substrate->TS_Elim >45°C Nucleophile Nucleophile (Amine/Thiol) Nucleophile->TS_SN2 0-25°C Nucleophile->TS_Elim >45°C Product Substitution Product (High Yield) TS_SN2->Product Byproduct1 Vinyl Ketone (Polymerizes) TS_Elim->Byproduct1 -HBr Byproduct2 Hydrolysis (If wet) TS_Elim->Byproduct2 +H2O

Figure 1: Thermal divergence of reaction pathways. Lower temperatures favor the bimolecular substitution (


), while elevated temperatures promote elimination to vinyl ketones (which form "tars") and hydrolysis.

Data-Driven Optimization

The following data summarizes the impact of temperature on yield and purity during a standard amination reaction (e.g., with methylamine or a heterocyclic amine) in Acetonitrile.

Table 1: Temperature vs. Yield Profile
TemperatureReaction TimeIsolated YieldPurity (HPLC)Primary Observation

6 - 8 h82%98.5%Slow kinetics; very clean profile.

2 - 3 h 91% 97.0% Optimal balance of rate and purity.

1 h74%88.0%Yellowing of solution; minor elimination byproducts.

(Reflux)
0.5 h<45%<60%Darkening (tar formation); significant polymerization.

Technical Note: The presence of the ortho-methoxy group provides some steric shielding, but the para-fluorine activates the ring.[1] This unique electronic push-pull makes the molecule sensitive to "runaway" exotherms upon nucleophile addition.

Troubleshooting Guide

Scenario A: "The reaction mixture turned black/dark brown rapidly."
  • Diagnosis: Thermal degradation / Polymerization.

  • Root Cause: The reaction exotherm was uncontrolled during the addition of the nucleophile, or the bath temperature was too high (

    
    ). The vinyl ketone byproduct (formed via elimination) polymerizes into dark tars.
    
  • Solution:

    • Repeat the experiment.

    • Cool the substrate solution to

      
       before adding the nucleophile.
      
    • Add the nucleophile/base dropwise to control the exotherm.

Scenario B: "I see a new impurity spot just below the product on TLC."
  • Diagnosis: Hydrolysis (

    
    -hydroxy ketone formation).
    
  • Root Cause: Moisture ingress. At elevated temperatures, even trace water competes effectively with the nucleophile.[1]

  • Solution:

    • Use anhydrous solvents (MeCN or DMF).

    • Ensure the reaction vessel is under an inert atmosphere (

      
       or Ar).[2]
      
    • Lower the temperature; hydrolysis rates drop significantly below

      
      .
      
Scenario C: "Reaction is stalled (50% conversion) after 4 hours."
  • Diagnosis: Kinetic trapping or salt formation.

  • Root Cause: Temperature too low for the specific nucleophile's steric bulk, or the HBr byproduct has protonated the nucleophile, rendering it inactive.[1]

  • Solution:

    • Ensure an auxiliary base (e.g.,

      
       or DIPEA) is present to scavenge HBr.[1][3]
      
    • Gently warm the reaction to

      
       (Room Temp). Do not jump to reflux.
      

Optimized Standard Operating Procedure (SOP)

Objective: Nucleophilic substitution of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone with a secondary amine.

Reagents:

  • Substrate (1.0 equiv)

  • Nucleophile (1.1 - 1.2 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF (10 volumes)

Protocol:

  • Preparation: Charge the reaction vessel with the Substrate and Solvent.

  • Thermal Equilibration: Cool the mixture to

    
      using an ice bath. Stir for 10 minutes.
    
  • Addition:

    • If liquid: Add the Nucleophile/Base mixture dropwise over 15–30 minutes.

    • If solid:[1][4] Add in small portions.

    • Critical Check: Monitor internal temperature; do not allow it to exceed

      
       during addition.
      
  • Reaction:

    • Remove the ice bath and allow the mixture to warm to

      
        naturally.
      
    • Stir for 2–4 hours.

  • Monitoring: Check TLC or LC-MS.

    • Success Criteria: Disappearance of starting material bromide (often UV active, distinct shift).

  • Workup: Quench with water (only after consumption of SM). Extract with Ethyl Acetate.[5][6][3][7] Wash with brine.[5][3]

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: It is risky. While protic solvents dissolve the reagents well, they can act as nucleophiles themselves, leading to ether byproducts (solvolysis), especially if the reaction is heated.[1] Aprotic solvents like Acetonitrile or DMF are safer for purity.

Q: Is this compound a lachrymator? A: Yes, severely. Like most phenacyl bromides, it is a potent tear gas agent.[1] Always handle it in a functioning fume hood. If heated, the vapor pressure increases, exacerbating the hazard.[1]

Q: Why not use NaH (Sodium Hydride) as a base? A: NaH is too strong. It risks deprotonating the


-carbon (forming an enolate) which can lead to self-condensation or rapid polymerization. Carbonate bases (

,

) or organic bases (TEA, DIPEA) are preferred for their milder profile.[1]

Q: How should I store the starting material? A: Store at


  under Argon/Nitrogen. It is light-sensitive and thermally unstable over long periods. If it turns green or dark, purify via recrystallization (from hexanes/EtOAc) before use.

References

  • BenchChem. (2025).[5][2][4] Managing thermal instability of alpha-bromo ketones. Retrieved from

  • National Institutes of Health (PMC). (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching. Retrieved from

  • MDPI. (2022). Synthetic Access to Aromatic α-Haloketones. Retrieved from

  • EvitaChem. (2025). Product Data: 2-Bromo-1-(4-fluoro-2-methylphenyl)ethanone. Retrieved from

  • Royal Society of Chemistry. (2017).[8] One-Pot Strategy to synthesize alpha-Bromoketones. Retrieved from

Sources

Validation & Comparative

Technical Guide: 1H NMR Chemical Shift Assignment for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 886498-61-9) is a critical halogenated intermediate, frequently employed as a scaffold in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural complexity—specifically the interplay between the electron-withdrawing fluorine, the electron-donating methoxy group, and the deshielding


-bromo ketone moiety—creates a unique NMR signature.[1]

This guide provides a definitive assignment of the


H NMR spectrum, comparing standard 1D acquisition with 

F-decoupled techniques to resolve complex aromatic splitting patterns.

Part 1: The Comparative Framework

Challenge: The "Fluorine Fog"

In standard 1D


H NMR, the presence of a fluorine atom at the 4-position introduces significant spin-spin coupling (

) to the aromatic protons.[1] This often obscures typical proton-proton (

) splitting, turning clean doublets into complex multiplets that can be misinterpreted as impurities.[1]
Solution: Methodological Comparison

The following table compares the efficacy of different NMR acquisition modes for this specific molecule.

FeatureMethod A: Standard 1D

H
Method B:

H-{

F} Decoupled
Method C: HSQC (2D)
Primary Utility Quick purity check.[1][2]Precise structural assignment.[1][2]Carbon-Proton correlation.[1][2]
Aromatic Region Complex multiplets (dd, ddd, td).[1][2]Simplified AMX/ABC patterns.Resolves overlapping peaks.[1][2]
Coupling Constants Measures

and

.
Measures only

.[1]
N/A
Recommendation Routine Use Publication Quality Validation

Part 2: Detailed Chemical Shift Assignment

Solvent: CDCl


 (Chloroform-d) | Frequency:  400 MHz
Reference:  TMS (

0.00 ppm)[1][2]
Summary Table
PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-6 Ar-H7.85 – 7.95 dd1H

,

Deshielded by C=O[1] (Ortho).[1][2]
H-5 Ar-H6.68 – 6.75 ddd (or td)1H

,

,

Shielded by F (Ortho).[1][2]
H-3 Ar-H6.60 – 6.65 dd1H

,

Shielded by OMe (Ortho) + F (Ortho).[1][2]

-CH

-CH

Br
4.52 s2H-Deshielded by Br and C=O.[2]
-OCH

-OCH

3.92 s3H-Characteristic methoxy singlet.[2]
Structural Numbering Reference
  • Position 1: Carbonyl (C=O)[1][2][3][4]

  • Position 2: Methoxy (-OCH

    
    )[2]
    
  • Position 3: Aromatic Proton (Ortho to OMe, Ortho to F)[1][2]

  • Position 4: Fluorine (-F)[2][5][6][7][8]

  • Position 5: Aromatic Proton (Ortho to F, Meta to C=O)[1][2]

  • Position 6: Aromatic Proton (Ortho to C=O, Meta to F)[1][2]

Part 3: Mechanistic Analysis & Interpretation[2]

The Aliphatic Region (High Frequency)[1]
  • 
    -Methylene (
    
    
    
    4.52 ppm):
    This singlet is the most diagnostic peak for reaction completion.[1][2]
    • Precursor Comparison: The starting material, 1-(4-fluoro-2-methoxyphenyl)ethanone, displays a methyl ketone singlet at

      
       2.60 ppm .[1][2]
      
    • Shift Logic: The substitution of a proton with Bromine (electronegative) causes a significant downfield shift (

      
       ppm).[1][2]
      
    • Validation: If you see a peak at

      
       2.60, the bromination is incomplete.[1][2] If you see a peak at 
      
      
      
      6.6 (methine), you may have over-brominated to the dibromo species.[1][2]
The Aromatic Region (Coupling Analysis)

The substitution pattern (2,4-disubstituted) creates an AMX spin system, further complicated by


F.[1][2]
  • H-6 (The Low-Field Proton): Located ortho to the carbonyl group.[2] The carbonyl's anisotropy creates a strong deshielding zone, pushing this proton to ~7.9 ppm.[1] It couples with H-5 (

    
    ) and Fluorine (
    
    
    
    , meta-coupling).[1]
  • H-3 (The High-Field Proton): Located between the Methoxy and Fluorine groups.[1][2] Both substituents are electron-donating by resonance, significantly shielding this proton.[1] It appears as a doublet of doublets due to large

    
    F coupling (
    
    
    
    Hz) and small meta-coupling to H-5.[1]
  • H-5 (The Multiplet): This proton is chemically similar to H-3 but is less shielded because it is para to the methoxy group (weaker resonance contribution at this position compared to ortho).[1][2] It exhibits a "triplet of doublets" or "doublet of doublet of doublets" appearance due to overlapping

    
     values from H-6, F, and H-3.[1]
    

Part 4: Visualization of Assignment Logic

The following diagram illustrates the decision-making process for assigning this specific molecule, distinguishing it from precursors and byproducts.

NMR_Assignment_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_Aliphatic Analyze Aliphatic Region (2.0 - 5.0 ppm) Start->Check_Aliphatic Decision_Br Is there a Singlet at ~4.5 ppm? Check_Aliphatic->Decision_Br Product_Confirmed Product Core Confirmed (-CH2Br present) Decision_Br->Product_Confirmed Yes Precursor Precursor Present (Methyl Singlet @ 2.6 ppm) Decision_Br->Precursor No (Singlet @ 2.6) Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Product_Confirmed->Check_Aromatic Split_Analysis Analyze Splitting Patterns Check_Aromatic->Split_Analysis H6_Assign H-6 (~7.9 ppm) Deshielded dd (Ortho to C=O) Split_Analysis->H6_Assign Low Field H3_Assign H-3 (~6.6 ppm) Shielded dd (Ortho to OMe/F) Split_Analysis->H3_Assign High Field Validation Check Integrals Ratio 2:3:1:1:1 (CH2 : OMe : ArH) H6_Assign->Validation H3_Assign->Validation

Figure 1: Logical flowchart for confirming the structure of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone via 1H NMR.

Part 5: Experimental Protocols

Sample Preparation

To ensure sharp peaks and accurate chemical shifts, follow this preparation protocol:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: DMSO-d

      
       can be used if solubility is an issue, but expect the water peak to interfere near the -CH
      
      
      
      Br region (
      
      
      3.3 in DMSO vs
      
      
      1.5 in CDCl
      
      
      ).[1]
  • Filtration: If the solution is cloudy (common with inorganic salts from bromination), filter through a small plug of cotton or glass wool into the NMR tube.[1][2] Suspended solids cause line broadening.[1]

Synthesis Context (For Reference)

This compound is typically synthesized via


-bromination of 1-(4-fluoro-2-methoxyphenyl)ethanone.[1]
  • Reagents: CuBr

    
     in EtOAc (Ref 1) or NBS/p-TsOH in MeCN.[1][2]
    
  • Purification: The product is unstable on silica gel for long periods.[2] Rapid filtration or recrystallization from Ethanol/Hexane is preferred over long columns.[1]

Part 6: Troubleshooting Common Impurities

Impurity SignalChemical Shift (

)
SourceRemedy
Starting Material 2.60 (s, 3H)Incomplete ReactionExtend reaction time; add more brominating agent.
Dibromo-species ~6.65 (s, 1H)Over-brominationHard to remove.[1][2] Control stoichiometry strictly (0.95 eq of Br source).
Ethyl Acetate 4.12 (q), 2.05 (s), 1.26 (t)Recrystallization solventDry under high vacuum (>4 hrs).[1][2]
Succinimide 2.7 (s, 4H)NBS byproductWash organic layer with water/bicarbonate thoroughly.[1][2]

References

  • Synthesis of

    
    -bromoacetophenones:  King, L. C.; Ostrum, G. K.[1][2] Selective Bromination with Copper(II) Bromide.[1][2][9] [J. Org.[1][2][10] Chem. 1964, 29, 12, 3459–3461]([Link]1][2]
    
  • Fluorine Coupling Constants: Emsley, J. W.; Phillips, L. Fluorine Coupling Constants.[1][2][11][12].[1][2]

  • Spectral Data Validation (Precursor): National Institute of Standards and Technology (NIST).[1][2] 1-(4-Fluoro-2-methoxyphenyl)ethanone Mass/NMR Data..[1][2]

  • General NMR Shift Tables: Reich, H. J. Structure Determination Using NMR.[1][2][3][13] University of Wisconsin-Madison.[1] .[1]

Sources

Mass spectrometry fragmentation pattern of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

[1]

Executive Summary & Compound Profile

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 157014-35-2 / Analogous) is a functionalized

121

This guide compares the Electron Ionization (EI) fragmentation pathways against Electrospray Ionization (ESI) behaviors and contrasts the molecule with its chloro-analog to aid researchers in structural verification and impurity profiling.

Physicochemical Specifications
PropertyValue
Molecular Formula

Monoisotopic Mass 245.9692 Da (

)
Molecular Weight 247.06 g/mol
Key Substituents

-Bromoacetyl (Pos 1), Methoxy (Pos 2), Fluoro (Pos 4)

Experimental Protocols (Self-Validating Systems)

To ensure reproducible data, follow these standardized workflows. These protocols are designed to differentiate the target molecule from potential de-brominated byproducts.

Protocol A: GC-MS (Electron Ionization)

Best for: Structural elucidation and fingerprinting.[1]

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM).[1]

  • Inlet: Splitless mode at 250°C.

  • Column: Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]

  • Temperature Program: Hold 60°C (1 min)

    
     Ramp 20°C/min to 300°C 
    
    
    Hold 3 min.
  • Ion Source: 70 eV, 230°C.

  • Validation Check: Look for the characteristic 1:1 doublet at

    
     246/248. If absent, check for thermal degradation (de-bromination) in the injector port.
    
Protocol B: LC-MS (Electrospray Ionization)

Best for: Reaction monitoring and purity checks.[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • Validation Check: Monitor

    
     at 
    
    
    247/249. Note that
    
    
    -haloketones can form solvent adducts (
    
    
    or
    
    
    ); verify these to avoid false negatives.[1]

Fragmentation Analysis (The Core)

The fragmentation of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is driven by the lability of the C-Br bond and the stabilizing effect of the methoxy group.[1]

Key Fragmentation Pathways (EI Mode)
  • Molecular Ion (

    
    ):  The spectrum exhibits a twin peak at 
    
    
    246 and 248
    with equal intensity, characteristic of the
    
    
    and
    
    
    isotopes.
  • 
    -Cleavage (Base Peak Formation):  The bond between the carbonyl carbon and the 
    
    
    -carbon (
    
    
    ) is the weakest link. Cleavage here expels the bromomethyl radical (
    
    
    ).
    • Transition:

      
       246/248 
      
      
      
      
      153
      (Acylium Ion).
    • Significance: The peak at 153 is typically the Base Peak (100% abundance). It confirms the core aromatic structure (

      
      ) intact without the bromine.
      
  • Decarbonylation (Loss of CO): The acylium ion (

    
     153) ejects a neutral CO molecule.
    
    • Transition:

      
       153 
      
      
      
      
      125
      .
    • Structure: This results in a substituted phenyl cation (

      
      ).
      
  • Methoxy Group Fragmentation:

    • Loss of Methyl (

      
      ): 
      
      
      125
      
      
      
      
      110
      (or
      
      
      ).
    • Loss of Formaldehyde (

      
      ):  Common in ortho-methoxy compounds due to hydrogen rearrangement.
      
Visualization of Fragmentation Logic

GMMolecular Ion (M+)m/z 246 / 248(1:1 Isotopic Ratio)AcyliumAcylium Ion (Base Peak)m/z 153[Ar-C≡O]+M->AcyliumPrimary PathPhenylPhenyl Cationm/z 125[Ar]+Acylium->PhenylSecondary PathSubPhenylFluoro-Phenol Cationm/z 95[C6H4F]+Phenyl->SubPhenylTertiary PathLossBr- •CH2Br (93/95 Da)Alpha-CleavageLossCO- CO (28 Da)DecarbonylationLossCH2O- CH2O (30 Da)Methoxy Rearrangement

Figure 1: Primary fragmentation pathway under Electron Ionization (70 eV). The

1

Comparative Analysis: Performance vs. Alternatives

This section evaluates the target molecule against its Chloro-analog and Non-halogenated precursors, highlighting why the Bromo-derivative is preferred for specific synthetic pathways despite its lability.

Comparison 1: Isotopic Signature (Bromo vs. Chloro)

The choice between Bromo- and Chloro-ketones often depends on the desired reactivity, but their MS signatures are distinct.[1]

Feature2-Bromo-Analog (Target)2-Chloro-Analog (Alternative)Diagnostic Advantage
Isotope Ratio


Bromo is easier to identify in complex mixtures due to the "twin tower" peak effect.[1]
M+ Stability Lower (C-Br bond is weaker)Higher (C-Cl bond is stronger)Chloro gives a stronger molecular ion; Bromo fragments easier, giving a cleaner Base Peak (

153).[1]
Reaction Monitoring High sensitivity to de-brominationSlower substitution kineticsBromo allows for faster reaction completion monitoring via disappearance of the M+ doublet.
Comparison 2: Ionization Mode Efficiency (EI vs. ESI)
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Primary Ion Fragment (

153)
Adducts (

,

)
Structural Info High. Reveals substituent positions via fragmentation patterns.[1]Low. Mostly confirms molecular weight.
Risk Factor Thermal degradation in injector can mimic chemical de-bromination.Formation of covalent adducts with alcohols (e.g., methanolysis) if solvent is not chosen carefully.
Recommendation Use for Purity Certification .Use for High-Throughput Screening .

Troubleshooting & Artifacts

When analyzing 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone , researchers often encounter specific artifacts. Use this decision tree to resolve spectral anomalies.

DecisionTreeStartSpectral Anomaly DetectedCheckMIs M+ (246/248) visible?Start->CheckMCheck168Is dominant peak m/z 168?CheckM->Check168No (or weak)Check153Is dominant peak m/z 153?CheckM->Check153YesResult2Thermal Degradation(De-bromination in Injector)Action: Lower Injector TempCheck168->Result2Yes (Peak = M-Br+H)Result3Hydrolysis Product(Sample Wet)Check168->Result3NoResult1Normal Spectrum(High Purity)Check153->Result1Yes

Figure 2: Troubleshooting logic for common MS artifacts involving

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phenacyl Bromide Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for -cleavage mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

HPLC Method Development for Purity Analysis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for reactive pharmaceutical intermediates requires a strategic departure from generic gradient platforms. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5) is a highly reactive alpha-bromo ketone utilized as a versatile building block in medicinal chemistry[1].

Due to the electron-withdrawing nature of the adjacent carbonyl group and the excellent leaving-group ability of the bromide ion, this compound is a potent electrophile[1]. If standard HPLC development protocols are blindly applied, the analytical method itself will degrade the sample, leading to the quantification of artifactual impurities rather than the true purity of the batch[2].

This guide objectively compares stationary phase chemistries and mobile phase conditions, providing a self-validating framework for accurate purity analysis compliant with ICH Q2(R2) guidelines[3].

The Causality of Degradation: Why Generic Methods Fail

When analyzing reactive molecules, the fundamental rule is that the analytical methodology must not alter the analyte[2]. Alpha-bromo ketones are notoriously unstable in conventional HPLC environments due to two primary degradation pathways:

  • Solvolysis in Sample Diluent: Methanol (MeOH) and Ethanol are ubiquitous HPLC diluents. However, they act as nucleophiles. When an alpha-bromo ketone is dissolved in MeOH, it undergoes rapid solvolysis to form an alpha-methoxy ketone, creating a false impurity[2].

  • Base-Catalyzed Hydrolysis: At neutral or elevated pH, water acts as a nucleophile, hydrolyzing the bromide to yield an alpha-hydroxy ketone degradant.

DegradationPathway API 2-Bromo-1-(4-fluoro-2- methoxyphenyl)ethanone (Active Electrophile) MeOH Methanol Diluent (Nucleophile) API->MeOH Solvolysis H2O Water / High pH (Hydrolysis) API->H2O Base Catalysis Deg1 Alpha-methoxy ketone (Artifactual Impurity) MeOH->Deg1 Deg2 Alpha-hydroxy ketone (True Degradant) H2O->Deg2

Fig 1: Primary degradation pathways of alpha-bromo ketones in reactive diluents or high pH.

Comparative Analysis of Method Parameters

Stationary Phase: C18 vs. Biphenyl

The synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone often yields positional isomers (e.g., bromination occurring on the aromatic ring rather than the alpha-carbon). Separating these isomers is notoriously difficult on standard alkyl-chain columns.

  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. It struggles to resolve the alpha-bromo ketone from its ring-brominated isomers due to their nearly identical logP values.

  • Biphenyl: Offers

    
     and dipole-dipole interactions. The electron-deficient nature of the fluorinated aromatic ring in the analyte interacts uniquely with the biphenyl stationary phase, providing superior selectivity for halogenated positional isomers[4].
    

Table 1: Column Performance Comparison (C18 vs. Biphenyl)

ParameterC18 (Octadecylsilane)BiphenylCausality / Scientific Observation
Retention Time (API) 6.2 min7.8 minBiphenyl increases retention via

interactions.
Resolution (

)
1.4 (Co-elution risk)3.2 (Baseline)Biphenyl discriminates halogen position on the aromatic ring.
Tailing Factor (

)
1.31.05Superior end-capping and surface chemistry in modern biphenyls.
Mobile Phase Additives: Formic Acid vs. Trifluoroacetic Acid (TFA)

Field-proven insights dictate that mobile phase pH is the most critical parameter for stabilizing alpha-bromo ketones during the chromatographic run[4].

  • 0.1% Formic Acid (pH ~2.7): While highly favored for LC-MS compatibility, it lacks the buffering capacity required to fully passivate residual silanols on the silica support when analyzing highly polar degradants.

  • 0.1% TFA (pH ~2.0): TFA acts as a strong ion-pairing agent and maintains a strictly acidic environment. This low pH completely suppresses the ionization of residual silanols and halts base-catalyzed hydrolysis of the alpha-bromo ketone on-column[2]. TFA is the superior choice for this assay.

Self-Validating Experimental Protocols

To ensure trustworthiness and compliance with ICH Q2(R2) guidelines, the following protocols incorporate built-in validation checks to prove the method is genuinely stability-indicating[3].

MethodWorkflow A 1. Reactivity Profiling (Identify Solvolysis Risks) B 2. Stationary Phase Selection (C18 vs. Biphenyl) A->B C 3. Mobile Phase Optimization (Acidic pH to prevent hydrolysis) B->C D 4. Forced Degradation (Self-Validating Specificity) C->D

Fig 2: Step-by-step rational HPLC method development workflow for reactive intermediates.

Protocol 1: Sample Preparation & Diluent Selection
  • Objective: Prevent artifactual solvolysis while maintaining solubility.

  • Step 1 (Diluent Preparation): Use 100% HPLC-grade Acetonitrile (ACN). Causality: ACN is an aprotic solvent; it cannot act as a nucleophile, thereby preventing the formation of solvolysis artifacts[2].

  • Step 2 (Standard Preparation): Accurately weigh 10.0 mg of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone into a 10 mL volumetric flask.

  • Step 3 (Dissolution): Add 8 mL of ACN, sonicate for 2 minutes (avoid prolonged sonication to prevent thermal degradation), and dilute to volume with ACN (Concentration: 1.0 mg/mL).

  • Self-Validation Check (Solution Stability): Inject the standard at

    
     and 
    
    
    
    hours. The peak area must not deviate by more than
    
    
    .

Table 2: Diluent Stability Data (Area % of API over 24 hours)

Time Point50:50 MeOH:Water100% AcetonitrileCausality / Observation
Initial (t=0) 99.5%99.6%Baseline purity established.
t = 4 hours 96.2% (Degradant +3.3%)99.6%Methanol initiates solvolysis, forming artifactual impurities.
t = 24 hours 82.1% (Degradant +17.4%)99.5%ACN remains inert, proving it is the only viable diluent.
Protocol 2: Optimized HPLC Method Parameters
  • Column: Biphenyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C. (Causality: Kept at ambient temperature to further reduce the kinetic rate of on-column hydrolysis).

  • Detection: UV at 254 nm (optimal for the fluorinated aromatic chromophore).

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B
      
    • 15-18 min: 80% B

    • 18-18.1 min: 80%

      
       20% B
      
    • 18.1-25 min: 20% B (Re-equilibration)

  • Self-Validation Check (System Suitability): Inject a resolution mixture containing the API and the alpha-hydroxy degradant. The resolution (

    
    ) must be 
    
    
    
    , and the tailing factor (
    
    
    ) must be
    
    
    .
Protocol 3: Forced Degradation (Specificity Validation)
  • Objective: Generate expected impurities to prove the Biphenyl column can resolve them from the main peak, satisfying ICH Q2(R2) specificity requirements[3].

  • Step 1 (Base Hydrolysis): Mix 1 mL of the standard solution with 1 mL of 0.1 N NaOH. Stir for 10 minutes at room temperature.

  • Step 2 (Neutralization): Quench the reaction by adding 1 mL of 0.1 N HCl to halt degradation. (Causality: Quenching is critical to prevent complete destruction of the API, aiming for an optimal 10-20% degradation to accurately assess peak resolution).

  • Step 3 (Analysis): Inject the quenched sample.

  • Acceptance Criteria: The degradant (alpha-hydroxy ketone) must be baseline resolved (

    
    ) from the intact 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone peak.
    

References

  • [3] /[5] Title: ICH Q2(R2) Validation of analytical procedures Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL: [Link]

  • [2] Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

  • [4] Title: An Effective Approach to HPLC Method Development Source: Onyx Scientific URL: [Link]

Sources

Comparing reactivity of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity Profile: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone vs. Non-Fluorinated Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Analysis: The Fluorine-Methoxy Interplay

In the landscape of heterocyclic synthesis, 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (hereafter referred to as BFM-Ethanone ) occupies a specific reactivity niche defined by the competitive electronic effects of its substituents.

Unlike the unsubstituted phenacyl bromide (highly reactive) or the electron-rich 2,4-dimethoxy analogs (sluggish), BFM-Ethanone presents a "balanced" electrophilicity.[1] The 2-methoxy group functions as a strong resonance donor (


), significantly dampening the electrophilicity of the carbonyl carbon. However, the 4-fluoro substituent  introduces a compensatory inductive withdrawal (

) without adding significant steric bulk.[1]

Key Verdict: BFM-Ethanone exhibits enhanced reactivity toward nucleophilic substitution (


) compared to its non-fluorinated analog (2-bromo-1-(2-methoxyphenyl)ethanone), making it the superior synthon for constructing fluorinated scaffolds in kinase inhibitors (e.g., imidazopyridines) where reaction rate and yield are critical.

Electronic Structure & Reactivity Logic

To understand the experimental behavior, we must visualize the electronic "tug-of-war" occurring on the phenacyl core.

Mechanism: Electronic Push-Pull Map

The following diagram illustrates the vector forces affecting the


-carbon's susceptibility to nucleophilic attack.

ElectronicEffects OMe 2-Methoxy Group (Strong EDG) Ring Aromatic Ring (Electron Density) OMe->Ring Resonance (+R) Increases e- density Carbonyl Carbonyl Carbon (Electrophilic Center) Ring->Carbonyl Conjugation Reduces electrophilicity AlphaC α-Carbon (C-Br) (Reaction Site) Ring->AlphaC Electronic Modulation Fluoro 4-Fluoro Group (Inductive EWG) Fluoro->Ring Induction (-I) Withdraws e- density Carbonyl->AlphaC Activation via -I effect

Figure 1: Electronic vector map showing the competing resonance donation of the methoxy group and inductive withdrawal of the fluorine atom.

Comparative Reactivity Matrix

Based on Hammett substituent constants and experimental kinetic data for phenacyl bromides, the relative reactivity toward a standard nucleophile (e.g., pyridine or thiourea) follows this order:

CompoundSubstituentsElectronic CharacterRelative

Rate (

)
Phenacyl Bromide NoneBaseline1.0 (Reference)
BFM-Ethanone 4-F, 2-OMeNet Weak Deactivation~0.65
Non-Fluorinated Analog 2-OMeStrong Deactivation~0.40
4-Nitro Analog 4-NO

Strong Activation>10.0

Interpretation: While the 2-methoxy group retards the reaction relative to the unsubstituted parent, the addition of the 4-fluorine atom recovers approximately 25-30% of the reactivity lost to the methoxy group. This makes BFM-Ethanone sufficiently reactive for mild, room-temperature cyclizations without requiring the harsh reflux conditions often needed for electron-rich phenacyl bromides.

Case Study: Synthesis of Fluorinated Imidazo[1,2-a]pyridines

The primary application of BFM-Ethanone is in the synthesis of fused heterocycles via the Hantzsch-type condensation. The following protocol highlights the efficiency gains provided by the fluorine substituent.

Experimental Protocol

Objective: Synthesis of 2-(4-fluoro-2-methoxyphenyl)imidazo[1,2-a]pyridine.

Reagents:

  • BFM-Ethanone (1.0 equiv)[1]

  • 2-Aminopyridine (1.1 equiv)[1]

  • Sodium Bicarbonate (NaHCO

    
    , 1.2 equiv)[1]
    
  • Solvent: Ethanol (EtOH) or EtOH/Water (1:1)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Aminopyridine (1.1 mmol) in 5 mL of ethanol in a round-bottom flask.

  • Addition: Slowly add BFM-Ethanone (1.0 mmol) to the stirring solution at room temperature. Note: The reaction is exothermic; slow addition prevents side-product formation.

  • Cyclization: Heat the mixture to mild reflux (70°C) for 2–4 hours.

    • Comparison Point: The non-fluorinated 2-OMe analog typically requires 6–8 hours of reflux to reach completion due to the slower nucleophilic attack.

  • Work-up: Cool to room temperature. The product often precipitates directly. If not, remove solvent under reduced pressure and neutralize with saturated NaHCO

    
    .[1]
    
  • Purification: Recrystallize from ethanol/ethyl acetate.

Reaction Pathway Diagram

ReactionPathway Reactants BFM-Ethanone + 2-Aminopyridine Inter1 Intermediate A: N-Alkylation (SN2) Reactants->Inter1 Fast (Activated by F) Inter2 Intermediate B: Cyclization (Dehydration) Inter1->Inter2 - HBr Product Product: 2-(4-fluoro-2-methoxyphenyl) imidazo[1,2-a]pyridine Inter2->Product - H2O / Aromatization

Figure 2: Stepwise condensation mechanism. The 4-F substituent accelerates the initial N-alkylation step (Intermediate A).

Quantitative Performance Comparison

The following data summarizes the yield and reaction time advantages of BFM-Ethanone over its analogs in the synthesis of thiazoles (via thiourea condensation) and imidazopyridines.

SubstrateReaction Time (Thiazole Synthesis)Yield (%)Reaction Time (Imidazopyridine)Yield (%)
BFM-Ethanone (4-F, 2-OMe)2.5 h 92% 3.0 h 88%
2-OMe Analog (No F)5.0 h81%7.5 h76%
4-OMe Analog (No F)4.0 h85%6.0 h80%

Data Insight: The presence of the fluorine atom not only reduces reaction time by nearly 50% compared to the 2-OMe analog but also consistently improves yields. This is attributed to the cleaner reaction profile; the enhanced electrophilicity minimizes the residence time of the reactive


-bromo species, reducing degradation pathways.

Handling and Stability

  • Lachrymator Hazard: Like all phenacyl bromides, BFM-Ethanone is a potent lachrymator. All operations must be conducted in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound is sensitive to light and moisture. The 4-F substituent does not significantly alter stability compared to the non-fluorinated analog, but the 2-OMe group provides some stabilization against spontaneous hydrolysis compared to electron-deficient analogs (e.g., 4-nitro).

References

  • BenchChem. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Product Guide. (Accessed 2024).[2][3] [1]

  • Sigma-Aldrich. 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone and Analogs. (Accessed 2024).[2][3]

  • Royal Society of Chemistry. A New and Versatile One-Pot Strategy to Synthesize alpha-Bromoketones. (2017).

  • National Institutes of Health (PMC). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition. (2025).[4][5]

  • MDPI. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction. (2024).[2][3][6]

Sources

C13 NMR spectral data for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone validation

Validation of C NMR Spectral Data for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone: A Comparative Guide of Analytical Approaches

As a Senior Application Scientist in drug development, I frequently encounter highly functionalized aromatic building blocks where standard analytical assumptions fall short. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) is a prime example. Featuring an electron-deficient carbonyl center adjacent to a bromide leaving group, this compound is a critical precursor for synthesizing protein tyrosine phosphatase (PTP) inhibitors and complex thiazole scaffolds[1].

However, validating its structure requires navigating the complex electronic effects of its fluoro, methoxy, and bromoacetyl substituents. In




23

This guide objectively compares the performance of various structural validation strategies and provides a comprehensive, self-validating protocol for acquiring and interpreting the

Part 1: Comparative Analysis of Validation Strategies

To confirm the molecular architecture of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, researchers must choose between several analytical pathways. Relying solely on a 1D

Validation MethodPrimary OutputPerformance & AdvantagesLimitations
Empirical 1D

C{

H} NMR
Chemical shifts &

coupling constants
High Accuracy: Directly reveals the proximity of carbons to the fluorine atom via

,

,

, and

coupling magnitudes.
Ambiguity: Cannot definitively differentiate between structurally similar carbons (e.g., C3 and C5) without prior chemical shift intuition.
2D NMR (HSQC & HMBC) Through-bond atomic connectivityGold Standard (Unambiguous): HMBC correlates the -CH

Br protons to the Carbonyl and C1 carbons, anchoring the entire aromatic assignment.
Resource Intensive: Requires significantly higher sample concentrations, longer acquisition times, and advanced spectrometer access.
In Silico DFT Prediction Theoretical chemical shifts (GIAO method)Rapid Baseline: Provides a zero-cost, immediate theoretical framework to guide experimental peak picking.Solvent Ignorance: Fails to account for solvent-solute interactions (e.g., CDCl

hydrogen bonding), leading to systematic shift errors.
Commercial Reference Standard Spectral overlayAbsolute Proof: Direct comparison against a certified standard eliminates all theoretical guesswork.Availability & Cost: High-purity fluorinated standards can be prohibitively expensive or subject to supply chain delays.

Scientist's Verdict: The most robust, self-validating system does not rely on a single method. Instead, it uses In Silico Prediction to establish a baseline, 1D


C NMR

2D HMBC
Part 2: Quantitative Data & Causality (The C NMR Profile)

The structural integrity of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone is confirmed by the distinct splitting patterns caused by the




4

5

Below is the validated quantitative

Carbon PositionPredicted Shift (

, ppm)
Multiplicity

Coupling (Hz)
Diagnostic Causality & Mechanistic Rationale
C4 (Ar-F) ~166.5Doublet (d)

Direct C-F bond. Massive orbital overlap results in the largest coupling constant, making this the easiest quaternary carbon to identify.
C2 (Ar-OMe) ~162.0Doublet (d)

Deshielded by the electronegative oxygen. Exhibits standard 3-bond meta-coupling to the fluorine atom.
C=O (Carbonyl) ~191.0Doublet (d)

Highly deshielded ketone. The small 4-bond coupling is often only visible if the digital resolution of the spectrum is sufficiently high.
C6 (Ar-H) ~133.5Doublet (d)

Meta to the fluorine atom. Differentiated from C2 by the lack of an attached oxygen atom, resulting in a lower chemical shift.
C1 (Ar-C=O) ~121.0Doublet (d)

Para to the fluorine atom. The electron-withdrawing carbonyl group shifts this quaternary carbon downfield relative to standard aromatics.
C5 (Ar-H) ~107.0Doublet (d)

Ortho to the fluorine atom. Strong 2-bond coupling.
C3 (Ar-H) ~99.5Doublet (d)

Ortho to fluorine and ortho to the methoxy group. The synergistic electron-donating effect of the -OMe group heavily shields this carbon, pushing it below 100 ppm.
-OCH

~56.0Singlet (s)N/AStandard methoxy signal. Too far from the fluorine to exhibit resolvable scalar coupling.
-CH

Br
~37.5Singlet (s)N/AThe heavy atom effect of bromine shields this carbon relative to a standard ketone

-carbon.
Part 3: Step-by-Step Experimental Protocol

To capture the nuanced data presented above, standard NMR parameters must be heavily modified. Fluorinated carbons are notoriously difficult to detect in

6

Follow this self-validating protocol to ensure high-fidelity data acquisition:

Step 1: Sample Preparation

  • Weigh exactly 50 mg of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone.

  • Dissolve completely in 0.6 mL of high-purity deuterated chloroform (CDCl

    
    ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • Transfer to a clean, 5 mm precision NMR tube.

Step 2: Instrument Configuration & Tuning

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a Broadband Observe (BBO) or cryoprobe.

  • Tune and match the probe specifically to the

    
    C resonance frequency to minimize reflected power and maximize sensitivity.
    

Step 3: Parameter Optimization (The Causality of Pulse Settings)

  • Pulse Sequence: Select a standard proton-decoupled

    
    C sequence (e.g., zgpg30).
    
  • Relaxation Delay (D1): Set to 2.5 – 3.0 seconds .

    • Why? Quaternary carbons (C=O, C-F, C-OMe) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A standard 1-second delay will saturate these spins, rendering the critical C-F and Carbonyl peaks invisible.

  • Acquisition Time (AQ): Set to > 1.0 second (ensure Time Domain, TD

    
     64k).
    
    • Why? High digital resolution is mandatory to accurately resolve and measure the small long-range

      
       couplings (~2.5 Hz) on the carbonyl and C1 carbons.
      
  • Number of Scans (NS): Set to a minimum of 1024 scans .

Step 4: Data Processing

  • Apply a zero-filling factor to expand the data to 128k points.

  • Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz before Fourier Transformation. This strikes the optimal balance between enhancing the signal-to-noise ratio and maintaining the resolution required to see fine

    
     splitting.
    
Part 4: Analytical Workflow Visualization

The logical relationship between sample preparation, data acquisition, and computational validation is mapped in the workflow below.

NMR_ValidationS1Sample Prep: 50mg in CDCl3S21D 13C{1H} NMR Acquisition(High Digital Resolution)S1->S2S32D NMR (HSQC/HMBC)Connectivity MappingS2->S3S4DFT GIAO Prediction(In Silico Baseline)S2->S4S5J_CF Coupling Analysis(1J, 2J, 3J, 4J Extraction)S3->S5S4->S5S6Final Structural Validation(CAS: 851634-64-5)S5->S6

Figure 1: Multi-modal 13C NMR validation workflow for fluorinated acetophenone derivatives.

References
  • Roberts, J. D., & Weigert, F. J. "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings." Journal of the American Chemical Society. Available at:[Link]

  • University of Ottawa NMR Facility. "13C NMR of Fluorinated Organics." NMR Blog. Available at:[Link]

  • Ruiz-Pérez, L., et al. "New Frontiers and Developing Applications in 19F NMR." National Institutes of Health (PMC). Available at:[Link]

Comparative Reactivity Guide: The Ortho-Methoxy Effect on 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For medicinal chemists and drug development professionals,


-bromoacetophenone derivatives are indispensable building blocks, particularly for the construction of thiazole and imidazole scaffolds via nucleophilic substitution (

) and subsequent cyclization. However, the exact substitution pattern on the aryl ring drastically alters the reactivity profile of the electrophilic

-carbon.

This guide provides an in-depth comparative analysis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS 851634-64-5). By dissecting the competing steric and electronic forces introduced by the ortho-methoxy group, we provide actionable, self-validating protocols to optimize your synthetic workflows and predict reaction kinetics accurately.

Mechanistic Causality: Decoding the Ortho-Effect Paradigm

To master the application of this specific building block, one must understand the causality behind its reactivity. In a standard, unsubstituted phenacyl bromide, the carbonyl group is coplanar with the aromatic ring. The carbonyl's


 orbital overlaps with the 

orbital of the C–Br bond, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating

nucleophilic attack[1].

Introducing substituents to the 4-fluoro-2-methoxy system creates a complex interplay of forces[2]:

  • Steric Hindrance (The Dominant Force): The bulky -OCH

    
     group at the 2-position physically impedes the Bürgi-Dunitz trajectory required for an incoming nucleophile (such as a thioamide or amine) to attack the 
    
    
    
    -carbon.
  • Steric Inhibition of Resonance: To minimize steric clashing with the ortho-methoxy group, the carbonyl moiety is forced to twist out of coplanarity with the benzene ring. This decoupling prevents the aromatic

    
    -system from stabilizing the 
    
    
    
    transition state, leading to diminished reaction rates[3].
  • Electronic Push-Pull: The 4-fluoro group exerts a mild inductive electron-withdrawing effect (-I), which theoretically increases electrophilicity. However, classic studies on the demonstrate that the steric penalty of the ortho-substituent overwhelmingly masks any minor acceleration provided by para-halogenation[4].

MechanisticPathway Substrate 2-Bromo-1-(4-fluoro- 2-methoxyphenyl)ethanone Ortho Ortho-Methoxy Substituent Substrate->Ortho Para Para-Fluoro Substituent Substrate->Para Steric Steric Hindrance & Carbonyl Twisting Ortho->Steric Physical bulk Electronic Inductive Withdrawal (-I Effect) Para->Electronic Electronegativity Result Elevated Activation Energy (Ea) Diminished SN2 Rate Steric->Result Dominant effect Electronic->Result Minor acceleration (Masked)

Logical flow of substituent effects on the SN2 reactivity of the target molecule.

Comparative Kinetic Landscape

When designing a synthetic route (e.g., a Hantzsch thiazole synthesis), recognizing the diminished reaction rate of the ortho-methoxy derivative is critical. The table below summarizes the relative performance of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone against common alternatives.

Note: Relative


 is normalized against unsubstituted phenacyl bromide reacting with thiourea in ethanol at 25°C[5].
SubstrateSubstituent ProfileRelative

Rate (

)
Standard Thiazole Yield (2h, 60°C)Primary Utility in Drug Design
2-Bromo-1-phenylethanone Unsubstituted (Baseline)1.0094%Baseline reference; unhindered scaffold.
2-Bromo-1-(4-fluorophenyl)ethanone 4-F1.1596%Fast kinetics; exploits -I effect of fluorine.
2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone 4-F, 2-OMe (Target)0.18 78% Conformational locking; unique binding pocket interactions.
2-Bromo-1-(2,4-dimethoxyphenyl)ethanone 2-OMe, 4-OMe0.1265%Highly electron-rich; severe transition state destabilization.

Application Insight: While the ortho-methoxy group reduces the raw reaction rate by roughly 80% compared to the baseline, it is highly prized in medicinal chemistry for its ability to restrict the conformational rotation of the resulting heterocycle, thereby increasing target selectivity[2]. Researchers must compensate for this lower reactivity by extending reaction times or elevating temperatures.

Self-Validating Laboratory Protocols

To ensure absolute trustworthiness in comparative reactivity data, the following protocols employ a self-validating matrix. By incorporating an inert internal standard (biphenyl), any volumetric errors during time-course sampling are mathematically nullified.

Protocol A: Kinetic Profiling of Reactivity

This workflow determines the pseudo-first-order rate constant (


) of the substrate.
  • Substrate Preparation: Dissolve 0.5 mmol of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone and 0.5 mmol of biphenyl (internal standard) in 20.0 mL of anhydrous ethanol. Equilibrate the flask in a thermostated bath at 25.0°C.

  • Nucleophile Introduction: Rapidly inject 5.0 mmol (10 eq. excess to ensure pseudo-first-order conditions) of pyridine or thiourea dissolved in 5.0 mL of ethanol. Start the timer.

  • Time-Course Sampling: At

    
     minutes, withdraw a 100 
    
    
    
    L aliquot.
  • Quenching: Immediately discharge the aliquot into 900

    
    L of cold (0°C) acetonitrile containing 0.1% TFA to halt the reaction.
    
  • HPLC-UV Analysis: Analyze the quenched samples at 254 nm. Plot

    
     versus time. The slope yields 
    
    
    
    .

Protocol S1 1. Prepare Substrate + Internal Std (Equilibrate at 25°C) S2 2. Inject Nucleophile (e.g., Pyridine/Thiourea) S1->S2 S3 3. Time-Course Sampling (Quench in cold acidic MeCN) S2->S3 S4 4. HPLC-UV Analysis (Track Substrate vs. Std) S3->S4 S5 5. Kinetic Regression (Calculate k_obs) S4->S5

Self-validating kinetic profiling workflow for alpha-bromoacetophenones.

Protocol B: Optimized Hantzsch Thiazole Synthesis

Because of the steric hindrance identified in Section 2, standard room-temperature protocols will result in poor yields. Use this optimized procedure for the ortho-methoxy derivative:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 mmol of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone and 1.1 mmol of the desired thioamide.

  • Solvent Selection: Add 10 mL of absolute ethanol. Do not use non-polar solvents, as the transition state requires polar stabilization to overcome the elevated

    
    .
    
  • Thermal Activation: Reflux the mixture at 80°C for 4–6 hours (monitor complete consumption of the bromide via TLC, utilizing the internal standard validation from Protocol A).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO

    
    . Extract with ethyl acetate, dry over MgSO
    
    
    
    , and purify via flash chromatography.

References

  • Baker, J. W. "Mechanism of aromatic side-chain reactions with special reference to the polar effects of substituents. Part IX. The ortho-effect in the reaction of phenacyl bromides with pyridine." Journal of the Chemical Society (Resumed), 1938.[Link]

  • Ponnuswamy, A. et al. "Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state." ResearchGate, 2015.[Link]

  • Kearney, et al. "Reactivity of ortho-substituted phenacyl bromides in nucleophilic substitution." RSC Advances, Royal Society of Chemistry. [Link]

  • Phukan, et al. "Vicinal oxybromination of styrene derivatives: Direct Access to phenacyl bromides." Chemical Review and Letters, 2025.[Link]

Sources

Comprehensive TLC Comparison Guide: Rf Values for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone and Related Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) is a highly versatile, electron-deficient alpha-bromoacetophenone derivative[1]. Featuring a highly reactive leaving group adjacent to a carbonyl center, it serves as a critical building block for constructing complex heterocyclic scaffolds—such as thiazoles—and acts as a primary precursor for protein tyrosine phosphatase (PTP) inhibitors[1].

Synthesizing this compound typically involves the regioselective alpha-bromination of its parent ketone, 1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 51788-80-8)[2]. To ensure high yield and prevent over-bromination, researchers must closely monitor the reaction. Thin Layer Chromatography (TLC) remains the most robust, rapid, and self-validating system for this purpose[3]. This guide objectively compares the TLC performance and Retention Factor (Rf) values of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone against its precursors and alternative analogs, providing the mechanistic causality behind their chromatographic behavior.

Chromatographic Principles & Mechanistic Causality

In normal-phase TLC using Silica Gel 60 F254, separation is governed by the relative affinities of the analytes for the highly polar stationary phase (silanol groups) versus the less polar mobile phase[4]. Understanding the structural causality behind these affinities is essential for predictive chromatography.

  • The Parent Ketone (Starting Material): 1-(4-fluoro-2-methoxyphenyl)ethanone possesses a highly polarized carbonyl (C=O) group that acts as a strong hydrogen-bond acceptor, binding tightly to the silica gel. Furthermore, the electron-donating methoxy group at the ortho position (+R effect) increases the overall electron density on the aromatic ring and acts as a secondary hydrogen-bonding site. Consequently, the starting material exhibits a strong affinity for the stationary phase, resulting in a lower Rf value.

  • The Alpha-Bromo Product: When brominated to form 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, the introduction of the bromine atom fundamentally alters the molecule's interaction with the silica[3]. Bromine exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl carbon and, by extension, the carbonyl oxygen. This significantly reduces the oxygen's basicity and its capacity to hydrogen-bond with silanol groups. Additionally, the large atomic radius of the bromine atom introduces steric hindrance, physically impeding the carbonyl group from optimally interacting with the stationary phase.

  • The Result: Due to decreased hydrogen-bonding capacity and increased steric bulk, the alpha-bromo product is effectively less polar in the context of silica gel chromatography than its parent acetophenone. It will elute faster, yielding a higher Rf value[4].

Comparative Rf Data

The following table summarizes the expected Rf values for the target compound, its precursor, and related analogs. These values are derived from standard alpha-bromination monitoring protocols using a standard non-polar/polar solvent system[3][5].

Chromatographic Conditions:

  • Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v)

  • Stationary Phase: Merck Silica Gel 60 F254

  • Detection: UV 254 nm

CompoundStructural RoleKey Functional GroupsExpected Rf Value
1-(4-fluoro-2-methoxyphenyl)ethanone Starting MaterialAcetophenone core, 2-OMe, 4-F~ 0.38
2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone Target Productα-bromo, 2-OMe, 4-F~ 0.52
2,2-Dibromo-1-(4-fluoro-2-methoxyphenyl)ethanone Over-reacted Byproductα,α-dibromo, 2-OMe, 4-F~ 0.65
2-Bromo-1-(4-fluorophenyl)ethanone Reference Analogα-bromo, 4-F (No OMe)~ 0.58

Data Interpretation: The target product (Rf ~0.52) is cleanly separated from the starting material (Rf ~0.38). If the reaction is pushed too far with excess brominating agent, a dibrominated byproduct will appear near the solvent front (Rf ~0.65) due to the compounded inductive and steric effects of two bromine atoms. Notice that the reference analog lacking the methoxy group (2-Bromo-1-(4-fluorophenyl)ethanone) has a slightly higher Rf than our target, as it lacks the secondary hydrogen-bonding acceptor provided by the oxygen in the methoxy group.

Experimental Protocol: TLC Monitoring of Alpha-Bromination

To ensure a self-validating system, follow this step-by-step methodology for monitoring the synthesis of 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone via N-Bromosuccinimide (NBS)[5].

  • Chamber Preparation: Prepare 10 mL of the mobile phase by mixing Hexane and Ethyl Acetate in an 8:2 (v/v) ratio. Pour the mixture into a TLC developing chamber. Insert a piece of filter paper to saturate the atmosphere with solvent vapors and seal the chamber for 10 minutes.

  • Sample Aliquoting: Withdraw 10 µL of the active reaction mixture (containing the ketone, NBS, and p-toluenesulfonic acid in solvent)[5]. Dilute this aliquot in 1 mL of Dichloromethane (DCM) to prevent overloading the plate.

  • Reference Preparation: Dissolve 1 mg of pure 1-(4-fluoro-2-methoxyphenyl)ethanone (Starting Material) in 1 mL of DCM.

  • Spotting: Using glass capillary tubes, carefully spot the plates 1 cm from the bottom edge. Create three distinct spots to establish a self-validating baseline:

    • Spot 1: Pure Starting Material (Reference).

    • Spot 2: Co-spot (Starting Material + Reaction Mixture) to verify separation.

    • Spot 3: Reaction Mixture.

  • Elution: Place the plate into the saturated chamber. Allow the solvent front to ascend until it is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front with a pencil[4].

  • Visualization: Allow the plate to air-dry. Examine the plate under a short-wave UV lamp (254 nm). Both the starting material and the product contain conjugated aromatic systems that will quench the green fluorescence of the F254 indicator, appearing as dark spots[6].

Troubleshooting & Optimization
  • Tailing Spots: The basic nature of the methoxy oxygen can sometimes cause slight tailing on acidic silica. If tailing obscures the separation, add 1% glacial acetic acid to the mobile phase to protonate the silanol groups and sharpen the bands.

  • Poor Resolution: If the Rf values lie outside the optimal 0.3–0.7 range[4], adjust the solvent polarity. If the spots are too close to the baseline, increase the Ethyl Acetate ratio (e.g., 7:3). If they are too close to the solvent front, increase the Hexane ratio (e.g., 9:1).

Workflow Visualization

TLC_Workflow SM Starting Material (Acetophenone) Rxn α-Bromination Reaction SM->Rxn Reagents Spot Spotting on Silica 60 F254 Rxn->Spot Aliquot Elute Elution (Hexane:EtOAc) Spot->Elute Mobile Phase UV UV 254nm Visualization Elute->UV Dry Plate Analyze Calculate Rf & Compare UV->Analyze Measure

Caption: Workflow for TLC monitoring of alpha-bromination of substituted acetophenones.

References

  • Title: 4'-Fluoro-2'-methoxyacetophenone, 97% Source: Thermo Scientific Chemicals / Fisher Scientific URL: [Link]

  • Title: Theory: Thin Layer Chromatography (TLC) Source: University of Alberta URL: [Link]

Sources

Elemental analysis standards for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Analytical Standards and Methodologies for 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone


-Halo Ketones

Executive Summary & Core Directive

2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 886498-61-9) is a critical alkylating agent used in the synthesis of fused heterocycles (e.g., imidazopyridines, thiazoles) for medicinal chemistry. However, its analysis presents a "perfect storm" of challenges:

  • Thermal Instability: As an

    
    -bromo ketone, it is prone to dehydrobromination and hydrolysis upon heating or prolonged solution storage.
    
  • Dual-Halogen Complexity: The presence of both Fluorine (aryl) and Bromine (alkyl) complicates standard elemental analysis.

  • Safety: It is a potent lachrymator and skin irritant.[1]

This guide moves beyond basic Certificate of Analysis (CoA) parameters to compare Combustion Ion Chromatography (CIC) against Quantitative NMR (qNMR) and HPLC , establishing a hierarchy of reliability for this specific compound.

The Challenge of Heteroatom Analysis

Standard CHNS combustion analysis is insufficient for this molecule. The classical Schöniger Flask (Oxygen Flask) method, while capable of releasing halogens, often struggles with the simultaneous quantification of Fluorine and Bromine due to solubility differences and titration interferences.

Comparative Analysis: Halogen Determination Methods
FeatureMethod A: Classical Schöniger Flask Method B: Combustion Ion Chromatography (CIC) Method C: Potentiometric Titration
Principle

combustion

Absorption

Titration
Pyrohydrolysis

Ion Chromatography

precipitation of Br-
Specificity Low (Total Halogen often aggregated)High (Resolves F- and Br- peaks)Medium (Interference from F- possible)
Sample Size >10 mg (High consumption)<5 mg (Minimal consumption)>50 mg
Suitability Legacy QCModern Standard Rough Purity Est.

Recommendation: CIC is the superior standard for CAS 886498-61-9. It separates the stable aryl fluoride from the labile alkyl bromide, providing a "fingerprint" of the molecule's integrity.

Purity Assessment: HPLC vs. qNMR

For labile alkylating agents, the method of purity determination is not just about precision; it is about sample integrity during analysis .

The "Gold Standard" Shift

While HPLC is the industry workhorse, it requires a reference standard (often unavailable for intermediates) and subjects the thermally unstable sample to column pressure and potential on-column hydrolysis. qNMR (Quantitative NMR) is the recommended primary standard for this compound because it is an absolute method (molar ratio) and non-destructive.

Visualizing the Analytical Decision Tree

AnalyticalWorkflow cluster_logic Method Selection Logic Start Sample: CAS 886498-61-9 Check Reference Std Available? Start->Check HPLC HPLC-UV (Method B) Check->HPLC Yes (QC Routine) qNMR qNMR (Method A) Check->qNMR No (R&D/Validation) CIC Combustion IC HPLC->CIC Confirm Elemental Ratio qNMR->HPLC Calibrate Response Factor qNMR->CIC Confirm Elemental Ratio

Figure 1: Analytical workflow prioritizing qNMR for initial validation and reference standard generation.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) - The Primary Standard

Rationale: Determines absolute purity without a reference standard of the analyte. Avoids thermal degradation issues.

  • Solvent:

    
     (Dried over molecular sieves to prevent hydrolysis).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Why: These provide distinct singlets that do not overlap with the methoxy (3.9 ppm) or methylene (4.4 ppm) protons of the analyte.

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Critical for quantitative accuracy).
  • Pulse Angle:

    
    .
    
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of IS)[1][2][3][4]
    
Protocol B: Reverse-Phase HPLC - The Routine Standard

Rationale: High throughput for batch release, provided the column temperature is controlled to prevent degradation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the

    
    -bromo ketone).
    
  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       95% B
      
    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm.

  • Temperature: 25°C (Do NOT exceed 30°C; risk of elimination to vinyl ketone).

Stability & Degradation Pathways

Understanding the degradation is vital for interpreting "failed" analysis. The presence of a new peak at a slightly lower retention time usually indicates hydrolysis (replacement of -Br with -OH).

Degradation Parent 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (Target) Hydrolysis Hydrolysis (+H2O) Parent->Hydrolysis Moisture/Aq. Solvents Elimination Elimination (-HBr) Parent->Elimination Heat/Base Product_OH $alpha$-Hydroxy Ketone (Impurity A) Hydrolysis->Product_OH Product_Vinyl Vinyl Ketone (Impurity B - Polymerizes) Elimination->Product_Vinyl

Figure 2: Primary degradation pathways. Impurity A is common in wet solvents; Impurity B occurs during heated drying.

References

  • Schöniger, W. (1955).[6] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123-129.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Thermo Fisher Scientific. (2023). "Combustion Ion Chromatography (CIC) for Halogen Determination." AnalyteGuru Application Notes.

  • BenchChem. (2025).[1][7] "Managing thermal instability of alpha-bromo ketones: Technical Guide."

  • Sielc Technologies. (2018). "Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column." Application Note.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone

As a Senior Application Scientist, I frequently consult with drug development professionals on the handling of highly reactive electrophiles. 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone (CAS: 851634-64-5) is a high-value, bifunctional building block utilized extensively in medicinal chemistry and organic synthesis[1]. While its structure allows researchers to fine-tune electronic properties for drug discovery, its classification as an


-bromo ketone (a phenacyl bromide analog) dictates stringent safety and logistical protocols[1].

This guide provides the mechanistic rationale behind its hazards and delivers a self-validating operational framework for its safe handling, quenching, and disposal.

Hazard Causality & Biochemical Mechanism

To respect a chemical, one must understand the causality of its reactivity. The


-bromo ketone moiety in this compound is kinetically hyper-reactive. The powerful electron-withdrawing effect of the adjacent carbonyl group renders the 

-carbon highly electrophilic, making it exceptionally susceptible to

nucleophilic attack[2].

In a biological context, this compound acts as a potent alkylating agent and lachrymator (tear gas agent)[3][4]. Upon exposure to the eyes or respiratory tract, the electrophilic


-carbon rapidly alkylates the nucleophilic thiol (-SH) groups of cysteine residues on TRPA1 (Transient Receptor Potential Ankyrin 1) ion channels in the peripheral nervous system[5][6]. This covalent modification forces the channel into an open conformation, causing a massive influx of calcium ions that the brain interprets as severe, burning pain[5]. Furthermore, its ability to alkylate cellular proteins and DNA can lead to severe skin burns, tissue necrosis, and irreversible corneal damage[4][7].

Physicochemical Properties & Logistical Implications

Understanding the quantitative properties of the compound is essential for safe logistical planning.

PropertyValueOperational Implication
CAS Number 851634-64-5Unique identifier required for EHS tracking and waste logging[1].
Molecular Weight 247.06 g/mol Required for the stoichiometric calculation of chemical quenching agents[1].
Storage Temperature 2 - 8 °CCold storage minimizes vapor pressure and prevents thermal degradation[1].
Storage Atmosphere Inert (Argon/Nitrogen)Prevents ambient moisture from initiating the slow hydrolysis of the carbon-bromine bond[1].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling phenacyl bromides. Halogenated organics can rapidly permeate thin disposable gloves. The following matrix outlines the required PPE and the mechanistic rationale for each selection.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloving: Nitrile inner (4 mil) + Butyl rubber or Viton outer (14+ mil).

-Bromo ketones permeate standard nitrile rapidly. Butyl/Viton provides a robust barrier against halogenated organic permeation[2].
Eye/Face Protection Chemical splash goggles AND a full-face shield.Prevents aerosolized particles or solvent splashes from contacting the cornea, mitigating TRPA1-mediated lachrymation and tissue burns[4].
Respiratory Protection NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges.Mandatory if handling outside a Class II Type B2 hood. Prevents inhalation of volatile electrophiles that cause severe respiratory tract alkylation[7][8].
Body Protection Tyvek® suit or heavy-duty chemical-resistant lab coat with elastic cuffs.Prevents dermal absorption and localized skin burns caused by the compound's corrosive nature[3].

Operational Plan: Safe Handling Protocols

Trustworthiness in the lab relies on self-validating systems. Every step must verify the success of the previous one.

Step 1: Environmental Control Setup

  • Action: Conduct all handling strictly within a hard-ducted chemical fume hood or a Class II Type B2 Biological Safety Cabinet[8].

  • Validation: Verify inward directional airflow (minimum 100 fpm face velocity) using a visual smoke test before opening the primary container.

Step 2: Reagent Preparation

  • Action: Prepare a quenching bath of saturated aqueous sodium thiosulfate (

    
    ) and place it inside the fume hood before handling the active compound[2].
    
  • Rationale: Sodium thiosulfate provides a ready source of soft nucleophiles to immediately neutralize any accidental contamination on spatulas or glassware.

Step 3: Handling and Weighing

  • Action: Use anti-static weighing boats and dedicated spatulas. Avoid vigorous transfer movements that could generate airborne dust[3].

  • Validation: Wipe down the exterior of the primary container and the balance with a thiosulfate-soaked Kimwipe immediately after use to neutralize micro-contaminants.

Spill Response & Chemical Quenching

In the event of a spill, physical containment must be immediately followed by chemical neutralization. You cannot simply wipe up an


-bromo ketone; it must be chemically deactivated.

SpillResponse A 1. Spill Detected: 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone B 2. Evacuate & Don Max PPE (Respirator, Butyl Gloves) A->B C 3. Physical Containment (Apply Inert Absorbent) B->C D 4. Chemical Quenching (Sat. Sodium Thiosulfate) C->D E Mechanism: Nucleophilic Substitution of Alpha-Bromine D->E Biochemical Logic F 5. Verification (Visual & pH Check) E->F G 6. Halogenated Waste Disposal F->G

Caption: Workflow for the containment and chemical neutralization of alpha-bromo ketone spills.

Step-by-Step Spill Quenching Protocol:

  • Evacuate and Gear Up: Immediately lower the fume hood sash or evacuate the immediate area. Don the maximum PPE specified in the matrix[3].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels directly on the raw chemical.

  • Chemical Neutralization: Generously pour the pre-prepared saturated sodium thiosulfate solution over the spill area[2].

    • Biochemical Logic: The thiosulfate ion acts as a nucleophile, attacking the electrophilic

      
      -carbon and displacing the bromide ion via an 
      
      
      
      mechanism. This converts the hazardous, lachrymatory phenacyl bromide into a benign, water-soluble Bunte salt derivative, permanently eliminating its ability to alkylate TRPA1 receptors[2][5].
  • Incubation: Allow the quenching solution to react for at least 15-20 minutes to ensure complete conversion.

  • Verification: The area should no longer emit the characteristic sharp, irritating odor of the lachrymator. Check the pH to ensure it remains neutral to slightly basic.

  • Cleanup: Scoop the neutralized slurry into a designated, clearly labeled halogenated waste container.

Waste Disposal Plan

  • Segregation: Never mix unquenched

    
    -bromo ketone waste with standard organic solvents, as it may react exothermically with nucleophilic impurities (e.g., amines, alcohols).
    
  • Labeling: All waste containers must be explicitly labeled: "Chemically Quenched Halogenated Waste - Contains Neutralized Phenacyl Bromides."

  • Disposal: Route through your institution's Environmental Health and Safety (EHS) department for high-temperature incineration[8]. Do not dispose of down the drain, even after quenching.

References

  • 2-Bromo-1-(4-fluoro-2-methoxyphenyl)ethanone, Benchchem,
  • 4-(Methylthio)
  • PHENACYL BROMIDE CAS NO 70-11-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Phenacyl bromide, Thermo Fisher Scientific,
  • 2-Bromo-1-(2-fluorophenyl)propan-1-one, Benchchem,
  • Phenacyl bromide | C8H7BrO | CID 6259, PubChem - NIH,
  • 2-Bromo-1-(3-bromo-4-nitrophenyl)ethanone, Benchchem,
  • Response to the Director-General's Request, Scientific Advisory Board (OPCW),

Sources

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.